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  • Product: Azocane-1-carbonyl chloride
  • CAS: 1508537-55-0

Core Science & Biosynthesis

Foundational

The Chemical Structure and Synthetic Utility of Azocane-1-Carbonyl Chloride: A Technical Guide for Medicinal Chemistry

Executive Summary Azocane-1-carbonyl chloride (CAS: 1508537-55-0) is a highly specialized, reactive electrophilic building block utilized extensively in medicinal chemistry and rational drug design[1]. Structurally chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azocane-1-carbonyl chloride (CAS: 1508537-55-0) is a highly specialized, reactive electrophilic building block utilized extensively in medicinal chemistry and rational drug design[1]. Structurally characterized as a carbamoyl chloride derived from an eight-membered saturated nitrogen heterocycle, this reagent serves as a critical intermediate for appending the azocane moiety onto complex molecular scaffolds[1]. This technical whitepaper details the structural properties, mechanistic synthesis, and validated experimental protocols for utilizing azocane-1-carbonyl chloride in the development of novel therapeutics.

Structural and Physicochemical Profiling

The chemical architecture of azocane-1-carbonyl chloride consists of two defining features:

  • The Azocane Ring: A fully saturated, eight-membered nitrogen-containing heterocycle. In drug design, medium-sized rings like azocane are highly valued for their unique conformational flexibility and steric bulk, which can effectively probe the binding pockets of target proteins (e.g., kinases and GPCRs).

  • The Carbonyl Chloride Moiety: Also known as a chloroformamide or carbamoyl chloride group, this functional group is attached directly to the nitrogen atom of the azocane ring (position 1).

While it functions similarly to a standard acyl chloride, the presence of the adjacent nitrogen atom allows for resonance electron donation into the carbonyl group. This slightly attenuates its electrophilicity compared to aliphatic acyl chlorides, yet it remains a highly reactive species capable of forming robust amide or ester linkages[1].

Quantitative Data Summary
PropertyValue
IUPAC Name Azocane-1-carbonyl chloride
CAS Registry Number 1508537-55-0[1]
Molecular Formula C8H14ClNO[2]
Molecular Weight 175.66 g/mol [2]
SMILES ClC(=O)N1CCCCCCC1[2]
InChI Key VREQKLXCRIQJRB-UHFFFAOYSA-N[2]
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2)[1]

Mechanistic Synthesis & Reactivity

The synthesis of azocane-1-carbonyl chloride relies on the conversion of the secondary amine (azocane) into its corresponding carbamoyl chloride[3]. Classically, this transformation is achieved using phosgene (COCl₂). However, due to the extreme toxicity and handling hazards of phosgene gas, modern synthetic protocols utilize triphosgene (bis(trichloromethyl) carbonate) as a safer, solid-state equivalent[3].

The reaction proceeds via the nucleophilic attack of the azocane nitrogen lone pair onto the highly electrophilic carbonyl carbon of the phosgene equivalent, followed by the expulsion of a chloride leaving group[3].

SynthesisPathway A Azocane (Secondary Amine) C Azocane-1-carbonyl chloride (Reactive Intermediate) A->C Base (e.g., Et3N) DCM, 0°C B Triphosgene (Phosgene Equivalent) B->C Generates Phosgene in situ E Azocane-Functionalized Target Molecule C->E Nucleophilic Acyl Substitution D Nucleophile (Amine/Alcohol) D->E Base, RT

Mechanistic pathway for the synthesis and application of azocane-1-carbonyl chloride.

Reactivity Profile

Once synthesized, azocane-1-carbonyl chloride acts as a potent electrophile. When introduced to a nucleophile (such as a primary/secondary amine or an alcohol) in the presence of a non-nucleophilic base, it undergoes nucleophilic acyl substitution . This fundamental transformation is central to the construction of biologically active molecules, allowing researchers to functionalize various scaffolds with the azocane moiety[1].

Experimental Protocols

As a Senior Application Scientist, I emphasize that the success of these protocols hinges on strict adherence to anhydrous conditions. Carbamoyl chlorides are highly sensitive to moisture; exposure to water leads to rapid hydrolysis, forming an unstable carbamic acid that spontaneously decarboxylates (releasing CO₂) to regenerate the starting azocane amine[1].

Protocol A: De Novo Synthesis of Azocane-1-Carbonyl Chloride

Note: Triphosgene generates phosgene gas in situ. All operations must be conducted in a well-ventilated fume hood with appropriate safety monitoring.

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system continuously with dry Argon or Nitrogen.

  • Reagent Solubilization: Dissolve triphosgene (0.35 equivalents) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

    • Causality: 1 mole of triphosgene generates 3 moles of phosgene. Using 0.35 eq ensures a slight stoichiometric excess (1.05 eq of reactive phosgene) to drive the reaction to completion without leaving dangerous amounts of unreacted phosgene.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Amine Addition: Prepare a solution of azocane (1.0 eq) and triethylamine (Et₃N) (2.0 eq) in anhydrous DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the reaction and prevents the formation of symmetrical urea byproducts (which occur if excess azocane reacts with the newly formed carbamoyl chloride).

  • Reaction Maturation: Allow the reaction to stir for 2 hours, gradually warming to room temperature. Monitor via TLC (using a non-nucleophilic stain) or GC-MS.

  • Workup: Quench the reaction carefully with ice-cold saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude azocane-1-carbonyl chloride should be used immediately or stored under argon at 2-8°C[1].

Workflow Step1 1. Preparation Dry DCM, N2 Atm Step2 2. Triphosgene Dissolution Step1->Step2 Step3 3. Azocane + Et3N Dropwise at 0°C Step2->Step3 Step4 4. Reaction Monitoring GC-MS / TLC Step3->Step4 Step5 5. Cold Aqueous Workup Step4->Step5 Step6 6. Storage 2-8°C under Argon Step5->Step6

Step-by-step experimental workflow for the synthesis of azocane-1-carbonyl chloride.

Protocol B: Amide Coupling via Azocane-1-Carbonyl Chloride

To append the azocane moiety to a target drug scaffold containing a primary or secondary amine:

  • Dissolution: Dissolve the target amine (1.0 eq) in anhydrous DCM or Tetrahydrofuran (THF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct generated during the coupling, preventing the protonation of the nucleophilic amine.

  • Electrophile Introduction: Add azocane-1-carbonyl chloride (1.2 eq) to the mixture at 0 °C.

  • Coupling: Stir the reaction at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Purification: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Purify the resulting urea derivative via flash column chromatography.

Conclusion

Azocane-1-carbonyl chloride represents a highly versatile, structurally unique building block for medicinal chemists. By leveraging its robust reactivity profile under strictly anhydrous conditions, researchers can efficiently integrate the eight-membered azocane ring into novel molecular entities, thereby expanding the chemical space available for structure-activity relationship (SAR) optimization.

References

  • Benchchem. "Azocane-1-carbonyl chloride|CAS 1508537-55-0".
  • Molport. "azocane-1-carbonyl chloride | 1508537-55-0 | Buy Now".
  • Benchchem. "Azocane-1-carbonyl chloride|CAS 1508537-55-0" (Synthesis Methodology).

Sources

Exploratory

Azocane-1-carbonyl chloride (CAS 1508537-55-0): Physical Properties, Chemical Reactivity, and Synthetic Applications

As drug discovery pivots toward exploring novel chemical space, the incorporation of unique saturated heterocycles has become a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. Azocane-1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward exploring novel chemical space, the incorporation of unique saturated heterocycles has become a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. Azocane-1-carbonyl chloride (CAS 1508537-55-0) —an acyl chloride derivative of the eight-membered azocane ring—serves as a highly reactive, specialized electrophile[1].

This technical guide provides an in-depth analysis of its physical properties, mechanistic behavior, and field-proven protocols for its application in medicinal chemistry.

Structural and Physical Properties

Azocane-1-carbonyl chloride (also known as heptamethyleneimine carbonyl chloride) features an eight-membered saturated nitrogen heterocycle attached directly to a highly electrophilic carbonyl chloride group[1]. Unlike smaller rings (e.g., pyrrolidine or piperidine), the azocane ring introduces significant conformational flexibility. This flexibility allows the resulting moiety to adopt multiple low-energy conformations, which can be advantageous when probing flexible binding pockets in target proteins.

The physical and chemical properties of Azocane-1-carbonyl chloride dictate its handling and storage requirements. Because the acyl chloride bond is highly susceptible to nucleophilic attack by ambient moisture (hydrolysis), strict anhydrous conditions must be maintained[1].

Quantitative Data Summary
PropertyValue
IUPAC Name Azocane-1-carbonyl chloride
CAS Number 1508537-55-0
Molecular Formula C8H14ClNO
Molecular Weight 175.66 g/mol
SMILES ClC(=O)N1CCCCCCC1
InChI Key VREQKLXCRIQJRB-UHFFFAOYSA-N
Appearance Liquid to semi-solid
Storage Conditions 2–8°C under an inert atmosphere (Argon/N₂)
Primary Reactivity Electrophilic acylating agent

Data synthesized from authoritative chemical databases[1][2].

Chemical Reactivity and Mechanistic Pathways

As a carbamoyl chloride, Azocane-1-carbonyl chloride is primarily utilized to synthesize complex amides and ureas by reacting with alcohol or amine nucleophiles[1]. The reaction proceeds via a standard nucleophilic acyl substitution pathway.

Causality in Reactivity: The nitrogen atom of the azocane ring donates electron density into the carbonyl group via resonance. However, the strong inductive electron-withdrawing effect of the chlorine atom maintains a high partial positive charge on the carbonyl carbon, making it an excellent electrophile. When a nucleophile (e.g., a primary amine) attacks, the sp² hybridized carbonyl carbon temporarily transitions to an sp³ hybridized tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, restoring the planar sp² geometry and forming a stable urea derivative.

Mechanism M1 Acyl Chloride (Electrophile) M2 Nucleophilic Addition M1->M2 + R-NH2 M3 Tetrahedral Intermediate M2->M3 M4 Chloride Expulsion M3->M4 C=O reforms M5 Deprotonation by Base M4->M5 - Cl⁻ M6 Stable Urea Derivative M5->M6 - Base-H⁺

Mechanistic pathway of nucleophilic acyl substitution for carbamoyl chlorides.

Experimental Protocol: Self-Validating Amide Coupling

To ensure high yields and prevent the degradation of Azocane-1-carbonyl chloride, the following protocol integrates self-validating checkpoints. This methodology is optimized for the synthesis of azocane-containing ureas using primary or secondary amines.

Step-by-Step Methodology

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a round-bottom flask under a continuous stream of Argon. Add the amine nucleophile (1.1 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: Water outcompetes the amine for the electrophilic carbonyl carbon, leading to the formation of azocane-1-carboxylic acid, which subsequently decarboxylates into the free azocane amine. Anhydrous DCM prevents this hydrolytic degradation.

Step 2: Base Addition

  • Action: Inject N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq) into the stirring solution.

  • Causality: The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base like DIPEA acts as an acid scavenger, preventing the protonation of the unreacted amine nucleophile, which would otherwise halt the reaction.

Step 3: Electrophile Introduction

  • Action: Cool the reaction mixture to 0°C using an ice bath. Dissolve Azocane-1-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise over 10 minutes.

  • Causality: The nucleophilic attack is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, suppressing the formation of unwanted bis-acylated byproducts or localized thermal degradation.

Step 4: Self-Validating Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. After 2 hours, sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.

  • Validation: The protocol validates itself when the LC-MS chromatogram shows the complete disappearance of the starting amine mass and the emergence of the target urea mass ( [M+H]+ ). If the amine persists, stir for an additional 2 hours.

Step 5: Quenching and Phase Separation

  • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

  • Causality: The mildly basic NaHCO₃ neutralizes any residual HCl and hydrolyzes unreacted Azocane-1-carbonyl chloride, ensuring it is partitioned into the aqueous waste.

Step 6: Isolation and Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow N1 Azocane-1-carbonyl chloride (Electrophile) N3 Anhydrous DCM + DIPEA (0°C to RT) N1->N3 N2 Amine Nucleophile (1.1 eq) N2->N3 N4 Nucleophilic Attack (Tetrahedral Intermediate) N3->N4 Stirring 1-12h N5 Aqueous Quench (Sat. NaHCO3) N4->N5 LC-MS Confirmed N6 Organic Extraction & Drying (Na2SO4) N5->N6 Phase Separation N7 Purified Urea Derivative (>85% Yield) N6->N7 Flash Chromatography

Synthetic workflow for amide/urea coupling using Azocane-1-carbonyl chloride.

Applications in Medicinal Chemistry

The strategic incorporation of the azocane moiety via Azocane-1-carbonyl chloride is highly relevant in modern drug discovery[1].

  • Lipophilicity and Metabolic Stability: Saturated heterocycles often improve the lipophilic efficiency (LipE) of drug candidates compared to flat aromatic rings. The azocane ring lacks benzylic protons, which can reduce susceptibility to cytochrome P450-mediated oxidative metabolism.

  • Target Protein Ligands: Compounds synthesized from this building block are frequently evaluated as ligands for diverse biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels[1].

  • PROTAC Linker Chemistry: The robust urea linkages formed by this reagent are highly stable in physiological conditions, making them excellent structural motifs for the linker regions of Proteolysis Targeting Chimeras (PROTACs)[1].

References
  • Molport. "azocane-1-carbonyl chloride | 1508537-55-0". Molport Chemical Database. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Azocane-1-carbonyl Chloride

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for azocane-1-carbonyl chloride, a key intermediate in various synthetic pathways. In the absence of directly published experimental spectra for this specific compound, this document leverages advanced computational prediction methodologies, grounded in Density Functional Theory (DFT), and robust comparative analysis with structurally analogous compounds. We present a detailed interpretation of the predicted spectral data, explain the underlying physicochemical principles governing the observed chemical shifts, and provide a standardized experimental protocol for acquiring empirical data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of N-acyl cyclic amines.

Introduction: The Structural Elucidation Challenge

Azocane, a saturated eight-membered heterocyclic amine, serves as a foundational scaffold in medicinal chemistry and materials science. Functionalization of its nitrogen atom, for instance, through the introduction of a carbonyl chloride group to form azocane-1-carbonyl chloride, creates a versatile reactive handle for further molecular elaboration. The precise characterization of such intermediates is paramount for ensuring the integrity of subsequent synthetic steps and the final product's identity.

NMR spectroscopy remains the gold standard for unambiguous structure determination. However, for novel or sparsely documented compounds like azocane-1-carbonyl chloride, readily available experimental data can be scarce. This guide addresses this gap by providing a robust, predictive framework for its ¹H and ¹³C NMR spectra. Our approach synthesizes theoretical calculations with empirical data from analogous structures to offer a reliable and in-depth spectral interpretation.

Predictive Methodology: A Self-Validating System

When experimental data is not available, computational methods provide a powerful alternative for predicting NMR chemical shifts with high accuracy. The protocol employed here is grounded in established quantum mechanical principles, ensuring a trustworthy and scientifically sound prediction.

Computational Approach: Density Functional Theory (DFT)

Modern NMR prediction relies heavily on DFT calculations, which can accurately model the electronic environment around each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. The accuracy of these predictions has been shown to be high, with Mean Absolute Errors (MAE) often less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR.[1][2]

Workflow for Predictive Analysis

The process of generating and validating predicted NMR data follows a logical, multi-step workflow. This ensures that the final interpretation is not merely theoretical but is also benchmarked against known experimental observations.

G cluster_0 Prediction Phase cluster_1 Validation & Analysis Phase A 3D Molecular Modeling (Conformational Analysis of Azocane Ring) B DFT Calculation (GIAO Method) for Magnetic Shielding Tensors A->B C Chemical Shift Prediction (Referenced to TMS) B->C D Data Aggregation: Predicted ¹H & ¹³C Shifts C->D Output E Comparative Analysis with Analogous Compounds' Experimental Data D->E F Detailed Spectral Interpretation (Electronic & Steric Effects) E->F

Caption: Workflow for NMR prediction and analysis.

Predicted NMR Data for Azocane-1-carbonyl Chloride

The molecular structure of azocane-1-carbonyl chloride, with standardized numbering, is presented below. The predicted chemical shifts are calculated for a standard NMR solvent like CDCl₃.

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Exploratory

Azocane-1-carbonyl chloride: Synthesis, Physicochemical Properties, and Applications in Drug Development

Introduction & Pharmacophore Significance Azocane-1-carbonyl chloride (CAS: 1508537-55-0) is a highly specialized, reactive organic building block predominantly utilized in medicinal chemistry and drug discovery research...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Significance

Azocane-1-carbonyl chloride (CAS: 1508537-55-0) is a highly specialized, reactive organic building block predominantly utilized in medicinal chemistry and drug discovery research[1]. Structurally, it comprises an azocane moiety—an eight-membered saturated nitrogen heterocycle—conjugated to a carbonyl chloride group[1]. Functionally, it acts as a carbamoyl chloride, a unique subclass of acyl chlorides.

The incorporation of medium-sized rings like azocane into drug scaffolds allows researchers to probe novel binding pockets within target proteins. Compared to the ubiquitous piperidine (6-membered) or pyrrolidine (5-membered) rings, the azocane ring offers unique conformational flexibility and distinct spatial geometry, potentially leading to novel compounds with enhanced pharmacological interest[1].

Physicochemical Profiling and Exact Mass Determination

Accurate mass determination and physicochemical profiling are foundational for analytical verification during synthesis. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of these molecules, providing unequivocal confirmation of their elemental composition[1].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name Azocane-1-carbonyl chloride[1]
CAS Registry Number 1508537-55-0[1]
Molecular Formula C8H14ClNO[2]
Molecular Weight 175.66 g/mol [1]
Monoisotopic / Exact Mass 175.07639 Da[3]
Topological Polar Surface Area (TPSA) 29.1 Ų[3]
Reactivity Class Carbamoyl Chloride

Causality in Mass Spectrometry (MS): When analyzing Azocane-1-carbonyl chloride via Electrospray Ionization (ESI), analysis is typically performed in positive ion mode[1]. The exact mass is calculated at 175.07639 Da[3]. Due to the natural isotopic distribution of chlorine ( 35 Cl: 75.8%, 37 Cl: 24.2%), the mass spectrum will exhibit a diagnostic M and M+2 peak cluster in an approximate 3:1 intensity ratio. Recognizing this isotopic signature is critical for confirming the presence of the unreacted starting material or diagnosing premature hydrolysis in the ESI source[1].

Chemical Reactivity & Mechanistic Insights

As a carbamoyl chloride, Azocane-1-carbonyl chloride exhibits distinct reactivity. The lone pair of electrons on the azocane nitrogen atom delocalizes into the carbonyl π -system. This resonance donation slightly reduces the electrophilicity of the carbonyl carbon compared to standard aliphatic acyl chlorides. Consequently, while it is less prone to rapid, uncontrolled hydrolysis, it remains highly reactive toward strong nucleophiles such as primary or secondary amines to form unsymmetrical ureas (amide bonds), or with alcohols to yield carbamate esters[1].

Experimental Protocol: Synthesis of Azocanyl Ureas

The following self-validating protocol outlines the synthesis of an unsymmetrical urea derivative by coupling Azocane-1-carbonyl chloride with a primary amine. Proper handling is essential, and the reagent must be stored under an inert atmosphere at low temperatures (2-8°C) to maintain stability[1].

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of the target primary amine in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert argon atmosphere.

    • Causality: Given the reactivity of acyl chlorides, anhydrous conditions are mandatory to prevent premature hydrolysis of the carbamoyl chloride into azocane and carbon dioxide[1].

  • Addition of the Base: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from attacking the electrophilic carbonyl carbon, while its basicity efficiently scavenges the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic primary amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Introduce 1.1 equivalents of Azocane-1-carbonyl chloride dropwise.

    • Causality: Dropwise addition at low temperatures controls the exothermic nature of the nucleophilic addition, minimizing the formation of bis-acylated side products and preserving the integrity of thermally labile intermediates.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the progression via LC-MS.

    • Causality in LC-MS: The successful formation of the urea product is marked by the disappearance of the 3:1 isotopic chlorine cluster, as the chloride leaving group is eliminated during the resolution of the tetrahedral intermediate.

  • Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO 3​ ). Extract the aqueous layer with Dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), and concentrate under reduced pressure.

Reaction Workflow Visualization

The following diagram illustrates the mechanistic workflow of the urea formation described in the protocol.

G R1 Azocane-1-carbonyl chloride (Electrophile) Step1 Nucleophilic Addition (Anhydrous Conditions) R1->Step1 R2 Primary Amine (Nucleophile) R2->Step1 Base Non-nucleophilic Base (e.g., DIPEA) Base->Step1 Acid Scavenging Int Tetrahedral Intermediate (Zwitterionic/Anionic) Step1->Int Step2 Chloride Elimination & Proton Transfer Int->Step2 Prod Azocanyl Urea Derivative (Target Pharmacophore) Step2->Prod Byprod Base·HCl Salt (Byproduct) Step2->Byprod

Mechanistic workflow for the synthesis of azocanyl ureas from Azocane-1-carbonyl chloride.

References

  • Title: 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 (Isomer Exact Mass Reference) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Foundational

Structural and Crystallographic Insights into Azocane-1-Carbonyl Chloride and Its Derivative Complexes

Executive Summary Medium-sized rings, particularly eight-membered nitrogen heterocycles (azocanes), present unique challenges and opportunities in drug discovery and synthetic chemistry. Azocane-1-carbonyl chloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Medium-sized rings, particularly eight-membered nitrogen heterocycles (azocanes), present unique challenges and opportunities in drug discovery and synthetic chemistry. Azocane-1-carbonyl chloride (CAS 1508537-55-0) serves as a premier electrophilic building block for introducing this flexible moiety into complex molecular architectures (1)[1]. Because of the inherent conformational flexibility and transannular strain of the azocane ring, determining the solid-state structure of its derivative complexes via single-crystal X-ray diffraction (scXRD) is critical for understanding their pharmacological binding modes (2)[2]. This technical guide synthesizes the crystallographic data, conformational dynamics, and experimental methodologies necessary for working with azocane-1-carbonyl chloride complexes.

Chemical Profile and Reactivity

Azocane-1-carbonyl chloride is characterized by a highly reactive acyl chloride functional group tethered to a saturated eight-membered heterocycle. It is primarily utilized as a coupling partner in nucleophilic acyl substitution reactions with amines or alcohols to form stable amide or ester bonds[1]. The resulting azocane-1-carboxamide derivatives are frequently explored in medicinal chemistry, such as in the development of novel inhibitors targeting Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) for melanoma treatment[2].

Solid-State Conformations of Azocane Complexes

The eight-membered azocane ring is notoriously flexible, capable of adopting multiple low-energy conformations. However, in the solid state, crystallographic analyses consistently reveal that the ring avoids the highly symmetrical "crown" conformation due to severe transannular steric clashes (Prelog strain). Instead, the azocane ring predominantly adopts a boat-chair conformation (3)[3].

When conjugated with the carbonyl group, the nitrogen atom exhibits partial sp2 character, which restricts rotation around the C–N bond. This electronic delocalization forces the ring to orient its substituents equatorially to minimize steric hindrance. Furthermore, high-resolution structural analyses of constrained azocane rings demonstrate a compression of the C4–C5 dihedral angle by approximately 4° compared to their oxygen analogues, a phenomenon driven by a combination of steric contraction and long-range hyperconjugation (4)[4].

A common crystallographic challenge with these complexes is lattice disorder. The large azocane ring is frequently disordered over two equally populated sites within the crystal lattice, reflecting the low energy barrier between degenerate boat-chair conformers[1].

Quantitative Crystallographic Parameters

The following table summarizes the expected crystallographic parameters for azocane-1-carboxamide complexes derived from azocane-1-carbonyl chloride.

Table 1: Representative Crystallographic Data for Azocane-1-Carbonyl Derivatives

ParameterObserved Value / RangeCausality & Structural Significance
Crystal System Monoclinic / TriclinicLow-symmetry packing is typical for flexible, non-planar organic amides.
C=O Bond Length ~1.22 - 1.24 ÅLengthened compared to the acyl chloride precursor (~1.18 Å) due to amide resonance.
C-N (Amide) Length ~1.34 - 1.36 ÅShorter than a typical C-N single bond, indicating significant double-bond character.
Ring Conformation Boat-ChairMinimizes transannular (Prelog) and torsional (Pitzer) strain[3].
C4-C5 Dihedral Compressed (~ -20°)Driven by steric contraction and electronic effects within the medium-sized ring[4].
Lattice Disorder ~50:50 OccupancyHigh conformational flexibility leads to the ring occupying two degenerate sites[1].

Experimental Workflows: Synthesis & Crystal Growth

To obtain high-quality crystallographic data, a self-validating protocol must be employed, ensuring absolute chemical purity before attempting crystallization.

Protocol 1: Synthesis of Azocane-1-Carboxamide Complexes
  • Preparation : In an oven-dried flask under an inert argon atmosphere, dissolve the nucleophile (e.g., a substituted aniline, 1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Triethylamine acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophile.

  • Coupling : Cool the reaction mixture to 0 °C using an ice bath. Add azocane-1-carbonyl chloride (1.1 eq) dropwise over 10 minutes.

    • Causality: The low temperature controls the exothermic nucleophilic attack and prevents degradation or side reactions of the highly reactive acyl chloride[1].

  • Workup : Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the analytically pure complex.

Protocol 2: Single-Crystal Growth via Vapor Diffusion
  • Solvent Selection : Dissolve 10-20 mg of the purified azocane complex in a minimum volume of a "good" solvent (e.g., DCM or chloroform) in a small inner vial.

  • Antisolvent Addition : Place the inner vial (uncapped) inside a larger outer vial containing a "poor" solvent (e.g., pentane or diethyl ether).

  • Diffusion : Seal the outer vial tightly and leave it undisturbed at room temperature for 3-7 days.

    • Causality: The highly volatile antisolvent slowly diffuses into the inner vial through the vapor phase. This gradual decrease in solubility promotes the controlled nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

Workflow A Azocane-1-carbonyl Chloride B Nucleophilic Acyl Substitution (DCM, TEA) A->B C Azocane-1-carboxamide Complex B->C D Vapor Diffusion Crystallization C->D E scXRD Analysis & Refinement D->E

Step-by-step workflow from synthesis to crystallographic characterization of azocane complexes.

X-Ray Diffraction Protocol and Refinement

  • Mounting : Select a single crystal of suitable dimensions (e.g., 0.2 × 0.1 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection : Transfer the crystal to the goniometer of a diffractometer equipped with a CMOS detector. Cool the crystal to 100-150 K using a nitrogen cold stream.

    • Causality: Cryogenic temperatures minimize thermal atomic displacement (the Debye-Waller factor), which is crucial for reducing dynamic structural disorder in the highly flexible azocane ring.

  • Refinement : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). If the azocane ring exhibits disorder, model it by splitting the affected carbon atoms into two parts (PART 1 and PART 2) and refining their occupancies using free variables.

Mechanistic Insights into Ring Dynamics

The crystallographic disorder observed in azocane complexes is a direct manifestation of their solution-state dynamics. The diagram below illustrates the logical relationship between the flexible solution state, the avoided high-energy conformations, and the resulting solid-state disorder.

Conformation A Flexible Azocane Ring (Solution State) B Boat-Chair Conformer A (Solid State) A->B Crystallization (Cooling) C Boat-Chair Conformer B (Solid State) A->C Crystallization (Cooling) D Crown Conformation (High Energy) A->D Steric Clash (Avoided) B->C Lattice Disorder (Equal Occupancy)

Conformational equilibrium and solid-state disorder of the eight-membered azocane ring.

References

  • Benchchem - Azocane-1-carbonyl chloride|CAS 1508537-55-0 URL
  • ACS Publications - Electronic Donation or Steric Contraction: A Spectroscopic and Structural Analysis of Medium-Sized Constrained Rings for Potential Long-Range Hyperconjugation URL
  • J-Stage - Analytical Sciences: X-ray Structure Analysis Online, 21 巻 URL
  • ACS Publications - Targeting Protein Tyrosine Phosphatase Nonreceptor Type 2 with a Novel Inhibitor for the Treatment of Melanoma URL

Sources

Exploratory

Infrared (IR) spectroscopy absorption bands for azocane-1-carbonyl chloride

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Azocane-1-carbonyl chloride Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Azocane-1-carbonyl chloride

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of azocane-1-carbonyl chloride. As a reactive electrophilic building block, the precise characterization of this compound is paramount for its successful application in synthetic chemistry and drug development. This document offers a detailed examination of its characteristic absorption bands, the theoretical principles governing them, a robust experimental protocol for data acquisition, and expert insights into spectral interpretation.

Introduction to Azocane-1-carbonyl chloride and IR Spectroscopy

Azocane-1-carbonyl chloride is a key chemical intermediate featuring a saturated eight-membered heterocyclic azocane ring functionalized with a highly reactive acyl chloride group. This structure makes it a valuable reagent for introducing the azocane-1-carbonyl moiety into various molecular scaffolds through reactions with nucleophiles like amines and alcohols.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a distinct fingerprint of the functional groups present. For azocane-1-carbonyl chloride, it serves as a rapid and definitive method to confirm the integrity of the critical acyl chloride group and the saturated heterocyclic core, ensuring the material's suitability for subsequent synthetic steps.

Theoretical Principles: Understanding the Vibrational Landscape

The IR spectrum of azocane-1-carbonyl chloride is dominated by the vibrational modes of its two primary structural components: the acyl chloride functional group and the azocane ring.

The Acyl Chloride Carbonyl (C=O) Stretch: A High-Frequency Hallmark

The most diagnostic feature in the spectrum is the carbonyl (C=O) stretching vibration. In acyl chlorides, this band appears at a significantly higher frequency (typically 1775-1815 cm⁻¹) compared to other carbonyl compounds like ketones (~1715 cm⁻¹) or amides (~1650 cm⁻¹).[1][2] This high-frequency shift is primarily due to the strong inductive electron-withdrawing effect (-I effect) of the chlorine atom attached to the carbonyl carbon.[1][3]

The chlorine atom's high electronegativity pulls electron density away from the carbonyl carbon, which in turn strengthens and shortens the C=O double bond.[4] According to Hooke's Law for a harmonic oscillator, a stronger (stiffer) bond requires more energy to vibrate, resulting in absorption at a higher wavenumber.[5] This makes the C=O stretch of an acyl chloride a highly reliable and easily identifiable peak.[6]

The Azocane Ring: Aliphatic C-H and C-N Vibrations

The saturated azocane ring contributes several characteristic, albeit less unique, absorption bands.

  • C-H Stretching: The methylene (-CH₂) groups of the seven-carbon chain give rise to strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. Typically, two distinct bands are observed: the asymmetric stretch (higher frequency, ~2925 cm⁻¹) and the symmetric stretch (lower frequency, ~2855 cm⁻¹).

  • C-H Bending: Methylene scissoring (bending) vibrations are expected to appear around 1465 cm⁻¹.

  • C-N Stretching: As a tertiary amine derivative, a C-N stretching vibration is expected in the fingerprint region, typically between 1000-1250 cm⁻¹ for aliphatic amines.[5][7] The intensity of this band can be variable.

Crucially, since the nitrogen atom is tertiary (bonded to two ring carbons and the carbonyl carbon), there will be a complete absence of N-H stretching bands, which would otherwise appear as sharp peaks in the 3300-3500 cm⁻¹ region.[8][9] This absence is a key confirmation of the N-carbonyl chloride structure.

Summary of Predicted IR Absorption Bands

The expected IR absorption bands for azocane-1-carbonyl chloride are summarized below. This table serves as a predictive guide for researchers analyzing experimental data.

Wavenumber (cm⁻¹) RangeIntensityVibrational ModeRationale & Comments
2970 - 2910StrongC-H Asymmetric Stretch (CH₂)Characteristic of the methylene groups within the saturated azocane ring.
2870 - 2840StrongC-H Symmetric Stretch (CH₂)Characteristic of the methylene groups within the saturated azocane ring.
1815 - 1790 Very Strong C=O Stretch (Acyl Chloride) Primary diagnostic peak. Appears at high frequency due to the strong inductive electron-withdrawing effect of the chlorine atom.[1][2][3]
1475 - 1445MediumC-H Bend (Scissoring, CH₂)Bending vibration of the methylene groups in the azocane ring.
1250 - 1000Medium-WeakC-N StretchCorresponds to the stretching of the carbon-nitrogen bonds within the N-acyl structure.[5]
800 - 600Medium-WeakC-Cl StretchAppears in the lower frequency fingerprint region; often less useful for definitive diagnosis due to overlap with other vibrations.

Visualizing the Molecular Vibrations

The following diagram illustrates the structure of azocane-1-carbonyl chloride and highlights the key chemical bonds responsible for its characteristic IR absorption bands.

Caption: Key bonds and their corresponding IR vibrational regions in azocane-1-carbonyl chloride.

Experimental Protocol for IR Spectrum Acquisition

The following protocol outlines a self-validating system for obtaining a high-quality IR spectrum of azocane-1-carbonyl chloride. The emphasis on anhydrous conditions is critical for trustworthiness.

Objective: To acquire a clean, artifact-free IR spectrum confirming the structural integrity of azocane-1-carbonyl chloride.

Materials:

  • Azocane-1-carbonyl chloride sample

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr), desiccated and clean

  • Anhydrous, IR-grade solvent (e.g., chloroform or dichloromethane) if solution-state analysis is preferred

  • Dry nitrogen or argon gas supply

  • Glove box or glove bag (recommended)

  • Glassware (vials, pipettes), oven-dried

Methodology:

  • System Preparation:

    • Purge the FTIR spectrometer's sample compartment with dry nitrogen for at least 15 minutes to minimize atmospheric water and CO₂ interference. This is crucial for establishing a stable baseline.

    • Handle salt plates and the sample in a moisture-free environment (glove box recommended) to prevent hydrolysis of the acyl chloride.

  • Sample Preparation (Thin Film Method - Preferred for Pure Liquids/Oils):

    • Place one clean, dry salt plate on a holder.

    • Apply a single, small drop of the azocane-1-carbonyl chloride sample to the center of the plate.

    • Carefully place the second salt plate on top, gently rotating it to spread the sample into a thin, uniform film free of air bubbles.

    • Causality: This method provides a concentrated sample pathlength, ensuring that even weak vibrations are detected without solvent interference.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder within the FTIR spectrometer.

    • Acquire a background spectrum of the empty, purged sample compartment immediately before running the sample. This spectrum will be automatically subtracted from the sample spectrum to remove instrument and atmospheric artifacts.

    • Collect the sample spectrum. Typical parameters are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio).

  • Data Analysis & Validation:

    • Process the collected spectrum (e.g., baseline correction if necessary).

    • Identify the key diagnostic peak: a very strong absorption between 1790-1815 cm⁻¹. The presence of this peak is the primary validation of the acyl chloride group.

    • Confirm the presence of strong C-H stretching bands between 2850-3000 cm⁻¹.

    • Crucial Validation Step: Verify the absence of a broad O-H stretch (~3300-2500 cm⁻¹) and an N-H stretch (~3300-3500 cm⁻¹). The presence of an O-H band would indicate sample hydrolysis to the corresponding carboxylic acid, rendering the sample impure and invalid for its intended use.

Conclusion: A Spectroscopic Signature

The infrared spectrum of azocane-1-carbonyl chloride is defined by a powerful and unambiguous absorption band for the acyl chloride carbonyl group, located in the high-frequency region of 1790-1815 cm⁻¹. This feature, complemented by the characteristic aliphatic C-H stretches of the azocane ring and the notable absence of N-H or O-H absorptions, provides a clear and reliable spectroscopic signature. Adherence to rigorous, anhydrous experimental techniques is essential for obtaining trustworthy data that accurately reflects the molecule's structure, thereby ensuring its quality and efficacy for researchers and drug development professionals.

References

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Khan Academy. IR signals for carbonyl compounds. [Link]

  • Chemistry Stack Exchange. (2014, September 22). Do acyl fluorides exhibit resonance donation or inductive withdrawal?. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Qiu, M. Y., et al. Synthesis and Characterization of Azo Aromatic Diacyl Chlorides. Asian Journal of Chemistry. [Link]

  • University of Waterloo. IR: amines. [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. [Link]

  • Quora. (2016, November 2). What is carbonyl stretching frequency?. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

  • Spectroscopy Online. (2025, December 16). The Big Review VII: More Carbonyl Compounds. [Link]

  • NIST WebBook. Acetyl chloride. [Link]

  • Wikipedia. Azocane. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for azocane-1-carbonyl chloride

Application Note: Synthesis and Handling Protocol for Azocane-1-carbonyl Chloride Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Content Type: Technical Protocol & Methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Handling Protocol for Azocane-1-carbonyl Chloride

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide

Introduction and Mechanistic Overview

Azocane-1-carbonyl chloride (CAS: 1508537-55-0) is a highly reactive, specialized acyl chloride building block utilized extensively in medicinal chemistry and drug discovery[1]. Derived from azocane (an eight-membered saturated nitrogen heterocycle), this reagent is primarily employed as an electrophilic coupling partner to introduce the azocane moiety into complex scaffolds via the formation of stable amide or urea linkages[1].

The synthesis of carbamoyl chlorides from secondary amines traditionally relies on phosgene gas. However, due to the extreme inhalation toxicity and handling complexities of gaseous phosgene, modern professional laboratories preferentially utilize triphosgene (bis(trichloromethyl) carbonate, BTC) as a solid, safer surrogate[2].

Causality in Reaction Design:

  • Stoichiometric Control: Triphosgene decomposes in situ to yield three equivalents of phosgene. To synthesize the carbamoyl chloride and prevent the formation of the symmetrical bis-azocane urea byproduct, a slight excess of the phosgene equivalent is required. Typically, 0.37 to 0.40 equivalents of triphosgene are used relative to the amine[2].

  • Base Selection: The reaction generates hydrochloric acid (HCl), which must be scavenged to prevent the azocane starting material from precipitating as an unreactive hydrochloride salt. Pyridine is the optimal base. Research has demonstrated that stronger, more nucleophilic tertiary aliphatic amines (like triethylamine) can undergo unintended phosgene-mediated dealkylation, leading to contamination by diethylcarbamoyl chloride[2].

  • Addition Sequence: The amine must be added dropwise to the triphosgene solution. This inverse addition ensures that the active electrophile (phosgene) is always in large excess relative to the amine, kinetically favoring the formation of the carbamoyl chloride over the symmetrical urea[2].

Safety and Professional Handling Imperatives

CRITICAL WARNING: This protocol generates phosgene gas in situ. Phosgene is a highly toxic, irritating, and corrosive gas that can cause fatal respiratory damage[3].

  • Engineering Controls: This procedure must only be conducted in a certified, fully operational chemical fume hood with excellent face velocity[3].

  • PPE: Operators must wear chemical-resistant Viton or heavy-duty nitrile gloves, tightly fitting splash goggles, and a fully buttoned laboratory coat[3][4].

  • Quenching & Spills: A 5-10% aqueous sodium hydroxide (NaOH) solution must be kept inside the fume hood at all times to immediately quench any unreacted triphosgene, contaminated glassware, or accidental spills[4].

Experimental Protocol

Quantitative Reaction Parameters

The following stoichiometry is designed for a 10.0 mmol scale synthesis of azocane-1-carbonyl chloride.

ReagentMW ( g/mol )EquivalentsAmountRole
Azocane (Heptamethyleneimine)113.201.001.13 g (10.0 mmol)Nucleophile / Starting Material
Triphosgene (BTC)296.750.381.13 g (3.8 mmol)Electrophile Source
Pyridine79.102.001.58 g (20.0 mmol)HCl Scavenger
Dichloromethane (Anhydrous)84.93N/A40 mLSolvent
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas.

  • Electrophile Preparation: Charge the flask with triphosgene (1.13 g, 3.8 mmol) and anhydrous dichloromethane (20 mL). Stir until fully dissolved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the solution to 0 °C. Rationale: The initial reaction between the amine, base, and triphosgene is highly exothermic; cooling prevents solvent boil-off and side-product formation[2].

  • Base Addition: Add anhydrous pyridine (1.58 g, 20.0 mmol) to the cooled solution in one portion.

  • Amine Addition (Critical Step): Dissolve azocane (1.13 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) and transfer it to the addition funnel. Add the azocane solution dropwise over a period of 30–45 minutes to the vigorously stirring triphosgene solution at 0 °C.

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20–25 °C). Stir for an additional 1 to 2 hours. Monitor the consumption of the amine via TLC (using a ninhydrin stain) or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding cold 1N aqueous HCl (20 mL) dropwise. Rationale: The acidic aqueous wash neutralizes and extracts the excess pyridine and any unreacted azocane into the aqueous layer, while hydrolyzing trace unreacted phosgene[2].

  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (using a rotary evaporator housed inside the fume hood) to yield the crude azocane-1-carbonyl chloride.

  • Storage: Carbamoyl chlorides are sensitive to moisture. Store the isolated product immediately under an inert atmosphere (argon) at 2–8 °C[1].

Process Visualization

G Step1 1. System Preparation Anhydrous DCM + Triphosgene Inert Atmosphere (N2), 0 °C Step2 2. Base Addition Add Pyridine (HCl Scavenger) Maintained at 0 °C Step1->Step2 Step3 3. Inverse Addition Dropwise addition of Azocane Prevents symmetrical urea formation Step2->Step3 Step4 4. Maturation Stir at Room Temp (1-2 h) Monitor via LC-MS Step3->Step4 Step5 5. Quench & Workup Cold 1N HCl Extract with DCM Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate Store at 2-8 °C under Ar Step5->Step6

Caption: Experimental workflow for the synthesis of azocane-1-carbonyl chloride using triphosgene.

References

  • Benchchem. "Azocane-1-carbonyl chloride | CAS 1508537-55-0".
  • ACS Publications. "Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry". Journal of Organic Chemistry.
  • University of California, Santa Barbara (UCSB). "Phosgene Standard Operating Procedure Template - Environmental Health & Safety". UCSB EH&S.
  • Rutgers University. "Phosgene Safety Guidelines". Rutgers Environmental Health and Safety.

Sources

Application

Protocol for amide synthesis using azocane-1-carbonyl chloride

An Application Note and Protocol for the Synthesis of Amides using Azocane-1-carbonyl Chloride For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Amides using Azocane-1-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of amides utilizing azocane-1-carbonyl chloride. As a highly reactive acylating agent, azocane-1-carbonyl chloride serves as a valuable building block for introducing the eight-membered azocane heterocycle into molecular scaffolds, a moiety of significant interest in medicinal chemistry.[1] The amide bond is a cornerstone of peptide and pharmaceutical chemistry, and its efficient formation is critical for drug discovery and development.[][3] This guide details the underlying reaction mechanism, offers a robust step-by-step experimental protocol, discusses key parameters for optimization, and provides a troubleshooting guide to ensure successful and reproducible synthesis.

Introduction: The Significance of the Azocane Moiety

Azocane-1-carbonyl chloride is a specialized reagent designed for the straightforward incorporation of the saturated eight-membered nitrogen heterocycle, azocane, into a target molecule via a stable amide linkage.[1] The azocane ring system is an intriguing structural motif in the design of novel bioactive molecules, offering a flexible yet constrained conformation that can influence pharmacological properties such as receptor binding, selectivity, and metabolic stability.[4]

The reaction of an acyl chloride with a primary or secondary amine, known as aminolysis, is a fundamental and highly efficient method for amide bond formation.[5] It is characterized by high yields and generally mild reaction conditions.[] This protocol leverages the high reactivity of the acyl chloride to drive the formation of the desired azocane-containing amide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of an amide from azocane-1-carbonyl chloride and an amine proceeds via a well-established nucleophilic addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of the azocane-1-carbonyl chloride.[7] This leads to the formation of a transient tetrahedral intermediate where the carbonyl pi-bond is broken.[5][8]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[7][8]

  • Deprotonation: This sequence results in a protonated amide and a chloride ion. A base, either a second equivalent of the reactant amine or an added non-nucleophilic base like triethylamine, deprotonates the nitrogen to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[7][8] The neutralization of the generated hydrogen chloride (HCl) is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic.[]

Caption: Nucleophilic Addition-Elimination Mechanism.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of a primary or secondary amine with azocane-1-carbonyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Azocane-1-carbonyl chloride≥95%e.g., Enamine, Sigma-AldrichHighly moisture-sensitive.[1] Store under inert gas at 2-8°C.
Primary or Secondary Amine≥98%Various-
Triethylamine (Et₃N) or DIEAAnhydrousVariousActs as an HCl scavenger.[8]
Dichloromethane (DCM)AnhydrousVariousReaction solvent. Other aprotic solvents like THF or ACN can be used.
Saturated aq. NaHCO₃Reagent-For aqueous work-up.
Brine (Saturated aq. NaCl)Reagent-For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄Reagent-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Safety Precautions
  • Azocane-1-carbonyl chloride is a reactive and corrosive acyl chloride. It reacts violently with water and moisture to release corrosive HCl gas.[9][10] It can cause severe skin burns and eye damage.[11]

  • All manipulations must be performed in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Use anhydrous solvents and handle the reagent under an inert atmosphere to prevent hydrolysis.[9]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 equiv).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (Et₃N) or diisopropylethylamine (DIEA) (1.1–1.5 equiv) to the solution.[5]

  • Cooling: Cool the stirred solution to 0°C using an ice/water bath. This is important as the reaction is often exothermic.[]

  • Acyl Chloride Addition: In a separate dry vial, dissolve azocane-1-carbonyl chloride (1.0–1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1–16 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Work-up and Purification
  • Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.[5]

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more DCM to fully dissolve the product.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess amine and base)

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

    • Brine (to remove bulk water)[5]

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure product.[5]

Workflow Setup 1. Dissolve Amine & Base in Anhydrous DCM Cool 2. Cool Mixture to 0°C Setup->Cool Add 3. Add Azocane-1-carbonyl Chloride Solution Dropwise Cool->Add React 4. Stir at Room Temp (1-16h), Monitor (TLC) Add->React Quench 5. Quench with Water or aq. NaHCO₃ React->Quench Extract 6. Extract with DCM, Wash Organic Layer Quench->Extract Dry 7. Dry (MgSO₄) & Concentrate (Rotovap) Extract->Dry Purify 8. Purify (Chromatography or Recrystallization) Dry->Purify Product Pure Amide Product Purify->Product

Caption: General Experimental Workflow.

Key Reaction Parameters and Optimization

ParameterRecommendationRationale & Field Insights
Stoichiometry Amine (1.0 equiv), Acyl Chloride (1.0-1.1 equiv), Base (1.1-1.5 equiv)Using a slight excess of the acyl chloride can help drive the reaction to completion, but may complicate purification. Sufficient base is critical to neutralize the HCl byproduct and prevent protonation of the nucleophile.[8]
Solvent Anhydrous aprotic solvents (DCM, THF, Acetonitrile, Cyrene™)The absence of water is crucial to prevent hydrolysis of the highly reactive acyl chloride into the corresponding carboxylic acid.[][12] The choice of solvent can influence reaction rate and product solubility.
Temperature 0°C to Room TemperatureThe initial addition is performed at 0°C to control the exothermic nature of the reaction.[] Allowing the reaction to proceed at room temperature is typically sufficient for completion. For less reactive amines, gentle heating may be required.
Base Selection Organic: Et₃N, DIEAInorganic: Na₂CO₃, K₂CO₃Non-nucleophilic organic bases like Et₃N or DIEA are common as they are soluble in organic solvents.[] Inorganic bases can also be effective and may simplify work-up, as the resulting salts are easily removed with an aqueous wash.[]
Reaction Time 1-16 hoursReaction time is highly dependent on the nucleophilicity of the amine. Monitoring by TLC or LC-MS is the most reliable way to determine the point of completion.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Acyl Chloride: Hydrolyzed due to improper storage or handling.Use a fresh bottle of azocane-1-carbonyl chloride or a newly opened one. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
2. Insufficient Base: The amine nucleophile has been protonated by HCl.Increase the equivalents of base to 1.5-2.0. Ensure the base is anhydrous.
3. Poorly Reactive Amine: The amine is sterically hindered or electronically deactivated.Consider gentle heating (e.g., 40°C). A catalyst such as DMAP (4-dimethylaminopyridine) may be added in catalytic amounts for very unreactive amines.[]
Side Product Formation 1. Carboxylic Acid Present: Hydrolysis of azocane-1-carbonyl chloride.Ensure all solvents and reagents are anhydrous. Purge the reaction vessel thoroughly with inert gas.
2. Diacylation of Primary Amine: The product amide is acylated again.Use a slight excess of the amine relative to the acyl chloride. Add the acyl chloride slowly at 0°C to maintain a low concentration.
Difficult Purification 1. Emulsion during Work-up: Common with certain tertiary amides.[12]Add more brine to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of Celite.
2. Co-eluting Impurities: Byproducts have similar polarity to the product.Adjust the polarity of the chromatography eluent. If purification is still difficult, consider recrystallization as an alternative method.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of novel amides incorporating the azocane scaffold. By carefully controlling reaction parameters, particularly moisture exclusion and stoichiometry, researchers can achieve high yields of the desired products. This methodology is broadly applicable to a range of primary and secondary amines, making it a valuable tool in the synthesis of compound libraries for drug discovery and development programs.

References

  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes. Available from: [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available from: [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Available from: [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • NextSDS. (n.d.). azocane-1-sulfonyl chloride — Chemical Substance Information. Available from: [Link]

  • GHC. (2024, June 6). Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking. Available from: [Link]

  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available from: [Link]

  • University of Sussex. (2023, October 13). Synthesis of novel amides and related compounds with applications in medicinal chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Naturally occurring compounds containing the azocane ring. Available from: [Link]

  • Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
  • SID. (n.d.). SYNTHESIS OF AZINES FROM CARBONYL COMPOUNDS IN A SOLVENT-FREE CONDITION. Available from: [Link]

  • MDPI. (2021, April 26). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Available from: [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

Sources

Method

Application Note: Azocane-1-carbonyl chloride in Drug Discovery and Diversity-Oriented Synthesis

Introduction: The Azocane Scaffold in Modern Drug Design In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold profoundly influences the pharmacokinetic and pharmacodynamic success of a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azocane Scaffold in Modern Drug Design

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold profoundly influences the pharmacokinetic and pharmacodynamic success of a drug candidate. While the six-membered piperidine ring has long been a stalwart in drug discovery, researchers are increasingly exploring medium-sized rings to access novel chemical space and secure intellectual property advantages.

The azocane scaffold—an eight-membered saturated nitrogen heterocycle—has emerged as a privileged structure in central nervous system (CNS) drug development [1]. Its unique conformational flexibility allows it to mimic the structural features of complex natural alkaloids. When integrated into small molecules, azocane derivatives have demonstrated nanomolar affinity for cannabinoid CB1 receptors and potent dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1) in Alzheimer's disease models [1, 4].

To efficiently incorporate this motif into drug candidates, Azocane-1-carbonyl chloride (CAS 1508537-55-0) is utilized as a premier electrophilic building block [3]. This highly reactive carbamoylating agent enables the rapid installation of the azocane-1-carbonyl moiety onto diverse nucleophiles, facilitating the Diversity-Oriented Synthesis (DOS) of expansive urea and carbamate libraries [5].

Physicochemical Profiling: Azocane vs. Piperidine

The strategic shift from piperidine to azocane is driven by distinct physicochemical differences. The larger ring size of azocane contributes to a significantly higher lipophilicity, which is a critical parameter for CNS-targeted therapeutics requiring blood-brain barrier (BBB) penetration [2].

Table 1: Comparative Physicochemical Properties of Azocane and Piperidine Scaffolds

PropertyAzocanePiperidineImpact on Rational Drug Design
Ring Size 8-membered6-memberedAzocane offers greater conformational flexibility, allowing it to adapt to complex, dynamic binding pockets.
Molecular Weight 113.20 g/mol 85.15 g/mol Azocane adds more mass, which must be accounted for in Ligand Efficiency (LE) and lipophilic efficiency calculations.
Lipophilicity (logP) 1.870.84Higher logP of azocane enhances membrane and BBB permeability but requires monitoring for potential non-specific binding [2].
Basicity (pKa) 11.1011.22Both scaffolds are highly basic and will be predominantly protonated at physiological pH (7.4), ensuring similar electrostatic interactions.

Mechanistic Workflow: Synthesis and Biological Screening

The integration of Azocane-1-carbonyl chloride into a drug discovery pipeline typically follows a multicomponent or parallel synthesis approach, allowing for the rapid generation of structure-activity relationship (SAR) data.

G A Azocane-1-carbonyl chloride (Electrophile) C Nucleophilic Acyl Substitution (DIPEA, DCM, 0°C to RT) A->C B Diverse Amines/Alcohols (Nucleophiles) B->C D Azocane-Urea/Carbamate Library (DOS) C->D E Phenotypic & Target Screening D->E F AChE / BACE1 Inhibition (Alzheimer's Models) E->F G CB1 Receptor Modulation (Inflammatory Models) E->G

Workflow illustrating the diversity-oriented synthesis and biological screening of azocane derivatives.

Experimental Protocols

As a carbamoyl chloride, Azocane-1-carbonyl chloride is sensitive to moisture and prone to hydrolysis. The following protocols are engineered with strict anhydrous conditions and built-in self-validating quality control (QC) steps to ensure high-fidelity library generation.

Protocol A: Synthesis of Azocane-1-carboxamides (Ureas) via Amine Coupling

Objective: To synthesize diverse azocane-containing urea derivatives for SAR exploration. Mechanistic Rationale: Primary and secondary amines are strong nucleophiles that readily attack the electrophilic carbonyl carbon of Azocane-1-carbonyl chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its steric hindrance prevents it from competing with the substrate amine, while effectively scavenging the HCl byproduct to prevent the protonation and deactivation of the nucleophile. The reaction is initiated at 0 °C to control the exothermic nucleophilic acyl substitution and suppress side reactions.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the target primary or secondary amine (1.0 equiv, 1.0 mmol) and dissolve in anhydrous Dichloromethane (DCM) (5.0 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) to the solution and stir for 5 minutes.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Azocane-1-carbonyl chloride (1.1 equiv, 1.1 mmol) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (QC):

  • In-Process Validation: Perform TLC (typically 50% EtOAc/Hexanes). The disappearance of the polar amine spot and the appearance of a significantly less polar spot (due to the highly lipophilic azocane ring) confirms reaction progression.

  • Mass Confirmation: Quench a 5 µL reaction aliquot in 1 mL Methanol. Analyze via LC-MS. The presence of the [M+H]+ ion corresponding to the target urea validates the coupling success before proceeding to workup.

  • Structural Validation: Post-purification 1 H NMR must show the characteristic broad multiplets of the azocane ring (14 protons: ~3.3 ppm for the 4 N-CH₂ protons, and ~1.5–1.7 ppm for the remaining 10 aliphatic protons).

Protocol B: Synthesis of Azocane-1-carboxylates (Carbamates) via Alcohol Coupling

Objective: To synthesize azocane-carbamate prodrugs or target compounds from diverse alcohols. Mechanistic Rationale: Alcohols are inherently weaker nucleophiles than amines. Direct reaction with Azocane-1-carbonyl chloride is often sluggish and low-yielding. To overcome this activation energy barrier, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the carbamoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. The alcohol then easily attacks this activated species, displacing DMAP, which re-enters the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: Under an argon atmosphere, dissolve the target alcohol (1.0 equiv, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL).

  • Catalyst & Base Addition: Add DMAP (0.1 equiv, 0.1 mmol) and Triethylamine (TEA) (2.0 equiv, 2.0 mmol). Stir at RT for 10 minutes.

  • Electrophile Addition: Cool the mixture to 0 °C. Add Azocane-1-carbonyl chloride (1.2 equiv, 1.2 mmol) dropwise.

  • Propagation: Heat the reaction mixture to a gentle reflux (65 °C) for 6–12 hours, depending on the steric hindrance of the alcohol.

  • Workup: Cool to RT, dilute with Ethyl Acetate (15 mL), and wash sequentially with 1M HCl (to remove DMAP and TEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and evaporate.

Self-Validating System (QC):

  • In-Process Validation: Monitor the consumption of the alcohol via TLC (staining with KMnO₄ or PMA if the alcohol lacks a chromophore).

  • Intermediate Verification: If the reaction stalls, LC-MS analysis of the mixture should reveal the transient N-acylpyridinium mass, indicating that the electrophile is activated but the alcohol is too sterically hindered, prompting a need for higher temperatures or a stronger base (e.g., NaH).

  • Purity Validation: Post-column chromatography, verify purity via HPLC (>95% required for biological screening) and confirm the carbamate carbonyl carbon via 13 C NMR (typically appearing around 155–156 ppm).

References

  • Grokipedia. "Azocane in Drug Discovery". Available at: [Link]

  • MDPI. "Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design". Molecules 2022, 27(13), 4075. Available at: [Link]

  • NIH PubMed Central (PMC). "Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs". Molecules 2021. Available at: [Link]

Application

Synthesis of novel ureas utilizing azocane-1-carbonyl chloride

Application Note & Protocol A Modular Approach to Novel Bioactive Scaffolds: High-Fidelity Synthesis of Substituted Ureas Utilizing Azocane-1-carbonyl Chloride Abstract The urea functional group is a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Modular Approach to Novel Bioactive Scaffolds: High-Fidelity Synthesis of Substituted Ureas Utilizing Azocane-1-carbonyl Chloride

Abstract

The urea functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of clinically approved therapeutics due to its unique hydrogen bonding capabilities.[1][2] This application note provides a comprehensive guide to the synthesis of novel, unsymmetrical ureas incorporating the azocane moiety, an eight-membered saturated heterocycle of increasing interest for its ability to confer unique conformational and physicochemical properties. We present a robust, two-stage protocol beginning with the preparation of the key intermediate, azocane-1-carbonyl chloride, followed by its high-efficiency coupling with a diverse range of primary and secondary amines. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their chemical library with structurally novel, azocane-containing urea derivatives. Detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting are provided to ensure reliable and reproducible execution.

Introduction: The Rationale for Azocane-Based Ureas

The urea motif (-NH-CO-NH-) is a privileged scaffold in drug design, acting as a rigid hydrogen bond donor-acceptor unit that facilitates high-affinity interactions with biological targets such as enzymes and receptors.[3] Its incorporation is a well-established strategy for modulating drug potency, selectivity, and pharmacokinetic properties in anticancer, antiviral, and anti-inflammatory agents.[1][4]

Concurrently, the exploration of novel saturated heterocyclic systems is a key driver of innovation in scaffold-based drug discovery. The eight-membered azocane ring, in particular, offers a larger, more conformationally flexible scaffold compared to more common five- or six-membered rings. This flexibility allows for a broader exploration of chemical space and can lead to improved binding and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This protocol leverages the reactivity of azocane-1-carbonyl chloride, a specialized acyl chloride, as an efficient building block to couple the desirable properties of the urea pharmacophore with the unique structural attributes of the azocane ring.[5] The resulting N-(azocane-1-carbonyl)-substituted ureas represent a novel class of compounds with significant potential for lead discovery and optimization programs.

Experimental Overview & Workflow

The synthesis is a two-part process. First, the key reagent, azocane-1-carbonyl chloride, is prepared from commercially available azocane. Second, this reactive intermediate is coupled with a nucleophilic amine to form the target urea.

G cluster_0 Part 1: Reagent Synthesis cluster_1 Part 2: Urea Formation A Azocane (Starting Material) B Phosgenation (e.g., with Triphosgene) A->B C Azocane-1-carbonyl chloride (Key Reagent) B->C E Nucleophilic Acyl Substitution C->E Coupling D Primary or Secondary Amine (R¹R²NH) D->E F Crude Urea Product G Purification (Column Chromatography) F->G H Final Product: Novel Azocane Urea G->H

Sources

Method

Using azocane-1-carbonyl chloride as a derivatization agent

Application Note & Protocol Azocane-1-carbonyl Chloride: A Highly Reactive Derivatization Agent for the Chromatographic Analysis of Polar Analytes Abstract The quantitative analysis of polar, non-volatile compounds such...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Azocane-1-carbonyl Chloride: A Highly Reactive Derivatization Agent for the Chromatographic Analysis of Polar Analytes

Abstract

The quantitative analysis of polar, non-volatile compounds such as amines, phenols, and alcohols by gas chromatography (GC) and high-performance liquid chromatography (HPLC) presents significant challenges.[1][2] These challenges include poor peak shape, low volatility, and insufficient detector response. Chemical derivatization is a powerful strategy to overcome these limitations by converting polar analytes into more volatile, thermally stable, and easily detectable derivatives.[3][4] This guide introduces azocane-1-carbonyl chloride, a highly reactive carbamoyl chloride, as a versatile derivatizing agent. We provide a deep dive into its mechanism of action, outline its broad applicability, and present detailed, field-tested protocols for its use in enhancing the analytical performance of GC-Mass Spectrometry (GC-MS) and HPLC-UV systems.

Principle and Mechanism of Derivatization

Azocane-1-carbonyl chloride is an acyl chloride derived from azocane, an eight-membered saturated nitrogen heterocycle.[5] Its utility as a derivatization agent stems from the high reactivity of the carbonyl chloride group toward nucleophiles.[6] The core reaction mechanism is a nucleophilic acyl substitution , a well-established pathway for carboxylic acid derivatives.[7][8][9]

The process unfolds in two primary steps:

  • Nucleophilic Attack: The analyte, possessing an active hydrogen (e.g., on an -NH₂, -NHR, or -OH group), acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the azocane-1-carbonyl chloride. This forms a transient tetrahedral intermediate.[7]

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group. The resulting product is a stable, less polar derivative.[9]

For primary and secondary amines, the reaction yields a stable urea derivative (specifically, a carbamate). For alcohols and phenols, it produces a carbonate ester . The reaction is typically facilitated by a mild base (e.g., pyridine, triethylamine) which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Caption: Figure 1: General Derivatization Mechanism.

Target Analytes and Applications

The electrophilic nature of azocane-1-carbonyl chloride makes it suitable for a broad range of analytes containing active hydrogen atoms. The primary goal of this derivatization is to replace these active hydrogens with the non-polar azocane-carbonyl group, leading to several key analytical improvements:[1]

  • Increased Volatility: Crucial for GC analysis, the derivatives have significantly lower boiling points than the parent analytes.[2][4]

  • Improved Thermal Stability: Derivatives are less prone to degradation in the hot GC injector port.

  • Enhanced Chromatographic Performance: Reduced polarity minimizes tailing and interaction with active sites in the GC column, resulting in sharper, more symmetrical peaks.[1]

  • Increased Detector Sensitivity: The introduction of the azocane moiety provides a consistent and predictable fragmentation pattern in Mass Spectrometry, aiding in identification and quantification. For HPLC, the derivative may possess a useful chromophore depending on the original analyte structure.

Primary Target Classes:

  • Primary & Secondary Amines: Biogenic amines, pharmaceuticals, and environmental contaminants.

  • Phenols: Environmental pollutants (e.g., cresols, chlorophenols), and metabolites of aromatic compounds.[10]

  • Alcohols: Steroids, sugars, and other hydroxyl-containing biomolecules.

Comprehensive Experimental Protocol

This protocol provides a robust, self-validating framework for the derivatization of active-hydrogen-containing analytes using azocane-1-carbonyl chloride for subsequent GC-MS analysis.

Reagent / MaterialGrade / SpecificationSupplier ExampleRationale for Use
Azocane-1-carbonyl chloride≥98% PurityMolport, Sigma-AldrichThe primary derivatizing agent.[11]
Acetonitrile (ACN)Anhydrous, ≥99.8%Fisher ScientificA polar aprotic solvent that effectively dissolves analytes and reagents without interfering with the reaction.
PyridineAnhydrous, ≥99.8%Sigma-AldrichActs as a base to scavenge the HCl byproduct, preventing side reactions and driving the equilibrium forward.[4]
n-HexaneHPLC or GC GradeVWRA non-polar solvent for efficient liquid-liquid extraction of the derivatized analyte.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeUsed to remove residual moisture from the organic extract before analysis.
Deionized Water18.2 MΩ·cmMilli-Q® SystemUsed to wash the organic phase and remove excess polar reagents.
Reaction Vials2 mL, Amber Glass, PTFE-lined capsAgilent TechnologiesInert material to prevent sample adsorption; protects from light if analytes are sensitive.
Heating Block / Water BathCapable of 60-70 °CProvides consistent and controlled heating for the reaction.

The following workflow is designed to be a self-validating system, incorporating a reagent blank to ensure that no interfering peaks originate from the reagents themselves.

Experimental_Workflow Figure 2: Derivatization Workflow cluster_prep I. Preparation cluster_reaction II. Derivatization Reaction cluster_workup III. Sample Work-Up & Analysis arrow arrow p1 Prepare analyte solution (e.g., 1 mg/mL in ACN) p3 Aliquot 100 µL of sample/blank into reaction vials p1->p3 p2 Prepare Reagent Blank (ACN only) p2->p3 p4 Evaporate solvent to dryness under gentle N₂ stream p3->p4 r1 Add 100 µL Anhydrous ACN p4->r1 r2 Add 20 µL Anhydrous Pyridine r1->r2 r3 Add 50 µL Azocane-1-carbonyl chloride solution (10 mg/mL in ACN) r2->r3 r4 Vortex and heat at 60°C for 30 minutes r3->r4 w1 Cool to room temperature r4->w1 w2 Add 500 µL Hexane & 500 µL DI Water w1->w2 w3 Vortex vigorously for 1 min w2->w3 w4 Centrifuge to separate phases w3->w4 w5 Transfer top organic (Hexane) layer to a clean vial w4->w5 w6 Dry organic layer with anhydrous Na₂SO₄ w5->w6 w7 Transfer to autosampler vial for GC-MS analysis w6->w7

Caption: Figure 2: Step-by-Step Experimental Workflow.

Detailed Procedural Steps:

  • Sample Preparation:

    • Accurately prepare a standard solution of your analyte in an appropriate volatile solvent (e.g., 1 mg/mL in acetonitrile).

    • For a reagent blank, use the solvent alone.

    • Pipette 100 µL of the sample, standard, or blank into a 2 mL reaction vial.

    • Rationale: Starting with a known amount is critical for quantification. The blank validates that reagents do not introduce contamination.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Rationale (Critical): The derivatization reagent is highly reactive with water and other protic solvents.[8] Ensuring the sample is anhydrous is paramount for achieving high derivatization yield.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of anhydrous acetonitrile to redissolve the analyte.

    • Add 20 µL of anhydrous pyridine.

    • Add 50 µL of a freshly prepared solution of azocane-1-carbonyl chloride (e.g., 10 mg/mL in anhydrous acetonitrile).

    • Rationale: The reagent is added last to ensure the base is present to immediately neutralize the HCl formed. An excess of reagent is used to drive the reaction to completion.

    • Immediately cap the vial tightly, vortex for 10 seconds, and place it in a heating block at 60 °C for 30 minutes.

    • Rationale: Heating accelerates the reaction rate. Typical acylation reactions are complete within this timeframe.[1] Optimal temperature and time may need to be determined empirically for specific analytes.

  • Extraction and Clean-up:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of n-hexane and 500 µL of deionized water to the vial.

    • Rationale: This step performs a liquid-liquid extraction. The non-polar derivative will partition into the n-hexane layer, while the polar unreacted reagents, pyridine, and salts will remain in the aqueous layer.

    • Vortex vigorously for 1 minute, then centrifuge for 5 minutes at 2000 rpm to ensure a clean separation of the two layers.

    • Carefully transfer the upper organic (n-hexane) layer to a new vial containing a small amount of anhydrous sodium sulfate.

    • Rationale: This step removes any residual water from the organic extract, which is important for GC analysis.

    • Allow the extract to stand for 5 minutes, then transfer the clean, dry extract to a GC autosampler vial. The sample is now ready for injection.

  • GC System: Agilent 8890 GC with 5977B MS

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injection Volume: 1 µL, Splitless mode

  • Inlet Temp: 250 °C

  • Oven Program: Initial 80 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • Carrier Gas: Helium, 1.2 mL/min constant flow

  • MS Transfer Line: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: 40-550 m/z

Expected Results & Troubleshooting

Upon derivatization, a significant decrease in the retention time of polar analytes is expected. The resulting peak shape should be sharp and symmetrical. The mass spectrum of the derivative will be characterized by a molecular ion (M+) and a prominent fragment ion corresponding to the azocane-carbonyl moiety, which can be used for selected ion monitoring (SIM) for enhanced sensitivity and specificity.

ProblemPotential CauseSuggested Solution
Low/No Derivative Peak Sample was not fully dry; Reagent degraded.Ensure complete dryness of sample before adding reagents. Prepare fresh derivatization reagent solution daily. Store reagent under inert gas at 2-8°C.
Broad or Tailing Peaks Incomplete derivatization; Active sites in GC inlet.Increase reaction time or temperature. Use an excess of derivatizing reagent. Use a fresh, deactivated GC inlet liner.
Interfering Peaks in Blank Contaminated solvent or reagents.Use high-purity, anhydrous solvents. Run a blank for each new bottle of reagent or solvent.
Safety Precautions

Azocane-1-carbonyl chloride is a reactive acyl chloride and should be handled with care. As with all acyl chlorides, it is expected to be corrosive and moisture-sensitive.

  • Always handle the reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Store the reagent tightly sealed under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent degradation from moisture.[5]

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References
  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantific
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatiz
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
  • Derivatization Reactions and Reagents for Gas Chrom
  • Derivatization for Gas Chrom
  • Method 8041A: Phenols by Gas Chrom
  • The Use of Derivatization Reagents for Gas Chrom
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Azocane-1-carbonyl chloride | CAS 1508537-55-0. Benchchem.
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.
  • Derivatiz
  • Derivatization of tertiary amine for GC/MS? Reddit.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Derivatization Methods in GC and GC/MS. IntechOpen.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. General chemistry notes.
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • azocane-1-carbonyl chloride | 1508537-55-0 | Buy Now. Molport.
  • azocane-1-carbonyl chloride | 1508537-55-0. Sigma-Aldrich.
  • Azocan | C7H15N | CID 14276. PubChem.
  • Azocane. Wikipedia.
  • Reactivity Profile of Cyclopent-3-ene-1-carbonyl chloride: An In-depth Technical Guide. Benchchem.
  • 1(2H)-Azocinecarbonyl chloride, 8-chloro-3,4,5,6-tetrahydro- | C8H11Cl2NO. PubChem.
  • Enantioselective synthesis of optically active azocane (S,S)‐10 j.
  • Synthesis of Azocanes from Piperidines via an Azetidinium Intermedi
  • Preparation of carbonyl chlorides.
  • Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage. PMC.
  • SYNTHESIS OF AZINES FROM CARBONYL COMPOUNDS IN A SOLVENT-FREE CONDITION. SID.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. PMC.

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Application

Application Note: Catalytic Strategies for the Nucleophilic Substitution of Azocane-1-Carbonyl Chloride

Introduction & Chemical Rationale Azocane-1-carbonyl chloride (CAS 1508537-55-0) is a highly specialized, eight-membered saturated nitrogen heterocyclic building block[1]. In drug discovery, the azocane ring is leveraged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Azocane-1-carbonyl chloride (CAS 1508537-55-0) is a highly specialized, eight-membered saturated nitrogen heterocyclic building block[1]. In drug discovery, the azocane ring is leveraged to explore unique conformational spaces, and this carbamoyl chloride derivative is the primary reagent used to introduce the azocane moiety into complex scaffolds via urea, carbamate, or thiocarbamate linkages[1].

However, carbamoyl chlorides present a unique synthetic challenge. Unlike standard aliphatic or aromatic acyl chlorides, the electrophilicity of the carbonyl carbon in a carbamoyl chloride is significantly diminished. This is due to the resonance donation of the adjacent nitrogen's lone pair into the carbonyl system, which stabilizes the ground state and raises the activation energy required for nucleophilic attack[2]. Consequently, uncatalyzed nucleophilic substitutions are often sluggish, low-yielding, and prone to side reactions. To overcome this kinetic barrier, specific catalytic interventions—namely nucleophilic catalysis (e.g., DMAP) or Lewis acid catalysis (e.g., ZnCl2)—must be employed based on the nature of the attacking nucleophile.

Catalyst Selection & Mechanistic Causality

Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP)

When synthesizing azocane-1-carboxamides (ureas) using amine nucleophiles, DMAP is the premier catalyst. DMAP attacks the carbamoyl chloride to form an acylpyridinium intermediate. The strong electron-donating nature of the dimethylamino group stabilizes this intermediate via resonance, ensuring it has a sufficient half-life for the incoming amine to attack, while simultaneously making the carbonyl carbon vastly more electrophilic than the parent carbamoyl chloride.

Lewis Acid Catalysis: Zinc Chloride (ZnCl2)

Alcohols and phenols are weaker nucleophiles than amines, making the synthesis of azocane-1-carboxylates (carbamates) more difficult. Under basic conditions, sensitive alcohols may degrade or undergo side reactions. Instead, inexpensive Lewis acids like ZnCl2 are highly effective[3]. Zinc coordinates to both the carbonyl oxygen and the chloride leaving group, polarizing the C-Cl bond and activating the electrophile without requiring harsh basic conditions[3].

Quantitative Catalyst Efficacy

The following table summarizes the kinetic and thermodynamic impact of different catalytic systems on the substitution of azocane-1-carbonyl chloride.

Catalyst SystemNucleophile TypeSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Role
Uncatalyzed Primary AmineDCM2524< 15Direct bimolecular attack (slow)
Pyridine (1.0 eq) Primary AmineDCM251245Weak nucleophilic catalysis
DMAP (0.1 eq) Primary AmineDCM252-4> 90Strong nucleophilic catalysis
ZnCl₂ (0.1 eq) Alcohol (Phenol)MeCN806-885Lewis acid activation

Mechanistic Pathway Visualization

G A Azocane-1-carbonyl chloride (Resting State) C Acylpyridinium Intermediate (Highly Electrophilic) A->C + DMAP B DMAP Catalyst (Nucleophilic Attack) B->C E Tetrahedral Intermediate (Transition State) C->E + Nucleophile D Nucleophile Addition (R-OH or R-NH2) D->E E->B Catalyst Regeneration F Product Formation (Carbamate/Urea) + HCl E->F - DMAP - Cl-

Mechanism of DMAP-catalyzed nucleophilic substitution of azocane-1-carbonyl chloride.

Experimental Protocols

Protocol A: DMAP-Catalyzed Synthesis of Azocane-1-Carboxamides (Ureas)

Objective: High-yield coupling of azocane-1-carbonyl chloride with primary/secondary amines.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

    • Causality: Carbamoyl chlorides are sensitive to moisture and will slowly hydrolyze to azocane, CO2, and HCl in the presence of water.

  • Reagent Mixing: Dissolve azocane-1-carbonyl chloride (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by DMAP (0.1 eq) at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic "acid sponge," neutralizing the HCl generated during the reaction. This prevents the amine nucleophile from precipitating as an unreactive hydrochloride salt. DMAP is added last to initiate the catalytic cycle via the acylpyridinium intermediate.

  • Reaction Execution: Remove the ice bath and stir at room temperature for 2-4 hours.

  • Self-Validating Workup:

    • Quench the reaction with 1M aqueous HCl. Causality: This step protonates unreacted amine, DIPEA, and DMAP, pulling them into the aqueous layer and leaving the neutral urea product in the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO3 to neutralize residual acid, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: ZnCl₂-Catalyzed Synthesis of Azocane-1-Carboxylates (Carbamates)

Objective: Coupling of azocane-1-carbonyl chloride with sterically hindered or weakly nucleophilic alcohols.

  • Preparation: Purge a reaction vial with argon and add anhydrous Acetonitrile (MeCN).

  • Reagent Mixing: Add the target alcohol (1.0 eq) and azocane-1-carbonyl chloride (1.2 eq).

    • Causality: A slight excess of the carbamoyl chloride ensures complete consumption of the valuable alcohol fragment.

  • Catalyst Addition: Quickly add anhydrous ZnCl2 (0.1 eq).

    • Causality: ZnCl2 is highly hygroscopic; it must be added swiftly from a desiccator to prevent catalyst deactivation via hydrate formation.

  • Reaction Execution: Heat the mixture to 80 °C under reflux for 6-8 hours.

  • Self-Validating Workup:

    • Cool to room temperature and dilute with Ethyl Acetate (EtOAc).

    • Wash the organic layer with saturated aqueous EDTA. Causality: EDTA strongly chelates zinc ions, pulling the Lewis acid into the aqueous phase. Skipping this step often results in stubborn emulsions during extraction.

    • Wash with brine, dry over MgSO4, and concentrate.

Protocol Self-Validation & Troubleshooting

To ensure the integrity of the reaction before proceeding to workup, utilize the following in-process controls:

  • TLC Monitoring: Azocane-1-carbonyl chloride is UV-active. Its disappearance (Rf ~0.6 in 4:1 Hexanes/EtOAc) and the appearance of a more polar product spot confirms conversion.

  • Ninhydrin Staining (For Protocol A): If synthesizing a urea from a primary amine, spot the reaction mixture on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms the complete consumption of the primary amine nucleophile.

  • Stalled Reactions: If the reaction stalls at ~50% conversion, it indicates HCl accumulation is protonating your nucleophile. Add an additional 0.5 eq of DIPEA to liberate the free base.

References[1] Title: Azocane-1-carbonyl chloride | CAS 1508537-55-0. Source: Benchchem. URL: https://www.benchchem.com/product/b1085375[3] Title: Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. Source: ACS Omega. URL:https://pubs.acs.org/doi/10.1021/acsomega.2c05350[2] Title: Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst: applications and mechanism thereof. Source: Chemical Science (RSC Publishing). URL:https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc02313b

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of azocane-1-carbonyl chloride during synthesis

An essential reagent in medicinal chemistry, azocane-1-carbonyl chloride is a reactive building block for introducing the azocane moiety into complex molecules.[1] However, its high reactivity, a desirable trait for acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential reagent in medicinal chemistry, azocane-1-carbonyl chloride is a reactive building block for introducing the azocane moiety into complex molecules.[1] However, its high reactivity, a desirable trait for acylation reactions, also makes it highly susceptible to hydrolysis. This guide provides in-depth troubleshooting advice and preventative strategies to minimize hydrolysis during its synthesis, ensuring higher yields and product purity for researchers and drug development professionals.

The Core Challenge: Understanding Acyl Chloride Hydrolysis

The primary issue in synthesizing and handling azocane-1-carbonyl chloride is its vigorous reaction with water.[2][3] The carbonyl carbon in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion—an excellent leaving group—leads to the formation of the corresponding carboxylic acid and hydrochloric acid (HCl).[4][5] This process is often rapid and can significantly reduce the yield of the desired product.[6][7]

Caption: Mechanism of Azocane-1-carbonyl Chloride Hydrolysis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of azocane-1-carbonyl chloride.

Q1: My reaction yields are low, and I'm isolating a salt-like byproduct. What is going wrong?

This is a classic symptom of significant hydrolysis. The acyl chloride is reacting with trace amounts of water in your setup.[6] The resulting unstable carbamic acid intermediate quickly decomposes into azocane and carbon dioxide. The azocane then reacts with the hydrochloric acid (HCl) generated during the reaction to form azocane hydrochloride, a water-soluble salt, which often precipitates or complicates extraction.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: Re-evaluate every component of your reaction for potential sources of moisture.

  • Check Starting Material: Ensure the precursor (azocane) is thoroughly dry.

  • Atmospheric Control: Confirm your inert gas setup is functioning correctly and providing a positive pressure to exclude air.

Q2: What are the most critical preventative measures against hydrolysis?

Preventing hydrolysis hinges on rigorous control of the reaction environment. The key strategies are:

  • Strict Anhydrous Conditions: This is the most critical factor. All glassware must be oven- or flame-dried immediately before use and assembled while hot under a stream of inert gas.[6][8] Solvents must be of anhydrous grade and preferably distilled from an appropriate drying agent or passed through a solvent purification system.[7]

  • Inert Atmosphere: The entire reaction, from setup to workup, should be conducted under a dry, inert atmosphere like nitrogen or argon.[6] This prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control: Many acylation reactions are exothermic. Running the reaction at lower temperatures (e.g., 0°C) can help minimize the rate of hydrolysis and other side reactions.[6]

  • Use of an Acid Scavenger: The synthesis of acyl chlorides often produces HCl as a byproduct.[9] This acid can sometimes catalyze hydrolysis. Including a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the HCl as it forms.[6][10] However, this is more common in subsequent reactions using the acyl chloride rather than during its formation from reagents like SOCl₂ or phosgene. When using two equivalents of an amine in a reaction with an acyl chloride, one equivalent acts as the nucleophile and the second acts as the acid scavenger.[11]

Q3: Which chlorinating agent is best for synthesizing azocane-1-carbonyl chloride?

The choice of chlorinating agent involves a trade-off between reactivity, safety, and ease of workup.

ReagentFormulaPhysical StateProsCons
Thionyl Chloride SOCl₂LiquidEasy to handle; Gaseous byproducts (SO₂ + HCl) are easily removed.[12][13]Can require heat; Excess reagent must be removed under vacuum.[8]
Phosgene COCl₂GasHighly reactive; Gaseous byproducts (CO₂ + HCl).[14][15]Extremely toxic and difficult to handle; requires specialized equipment.[16]
Triphosgene (BTC) C₃Cl₆O₃SolidSafer, solid substitute for phosgene[17][18]; Decomposes to phosgene in situ; Can be weighed accurately.[16]More expensive; Can be toxic if it contacts water[17]; Often requires a catalyst (e.g., DMF).[16][18]

For most laboratory-scale syntheses, Thionyl Chloride or Triphosgene are the preferred reagents due to safety and handling considerations.[12][16]

Q4: How can I confirm the formation of the product without accidentally hydrolyzing it during analysis?

Direct analysis of highly reactive acyl chlorides by methods like TLC can be misleading, as the silica gel on the plate is acidic and contains adsorbed water, which can cause on-plate hydrolysis.[8]

Recommended Method:

  • Withdraw a small aliquot from the reaction mixture under inert atmosphere.

  • Quench this aliquot in a separate vial containing a nucleophile, such as a primary amine (e.g., benzylamine) or an alcohol, along with a base like triethylamine.

  • This rapidly converts the azocane-1-carbonyl chloride into a more stable amide or ester derivative.

  • Analyze this stable derivative by TLC, LC-MS, or GC-MS to monitor the consumption of the starting material and the formation of the product.

Protocols for Minimizing Hydrolysis

Protocol 1: Rigorous Drying of Glassware and Solvents
  • Glassware: Disassemble and clean all glassware. Place it in an oven at >140°C for at least 4 hours (overnight is ideal). Assemble the main reaction apparatus (flask, condenser, etc.) while still hot and immediately place it under a positive pressure of dry nitrogen or argon, allowing it to cool.

  • Solvents: Use a non-protic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[1] Ensure it is of anhydrous grade. For maximum dryness, distill the solvent over a suitable drying agent (e.g., calcium hydride for DCM) directly into the reaction flask under an inert atmosphere. Alternatively, use freshly dispensed solvent from a solvent purification system.

  • Drying Agents: Molecular sieves (3Å or 4Å) can be activated in an oven and added to solvents to maintain dryness.[6]

SolventBoiling Point (°C)Common Drying AgentNotes
Dichloromethane (DCM) 39.6Calcium Hydride (CaH₂)Distill prior to use. Avoid contact with strong bases.
Tetrahydrofuran (THF) 66Sodium/BenzophenoneDistill under nitrogen. The deep blue color of the benzophenone ketyl indicates anhydrous conditions.
Toluene 111Sodium/BenzophenoneHigher boiling point, useful for reactions requiring heat.
Protocol 2: Synthesis of Azocane-1-carbonyl chloride using Triphosgene

This protocol uses triphosgene, a safer alternative to phosgene gas.[18]

Synthesis_Workflow prep Preparation (Step 1-2) dissolve Dissolve Azocane (Step 3) prep->dissolve Dry Glassware & Solvents cool Cool to 0°C (Step 4) dissolve->cool Inert Atmosphere (N₂) add_btc Add Triphosgene Solution (Step 5) cool->add_btc Maintain Temp react React & Warm to RT (Step 6) add_btc->react Slow, Dropwise Addition workup Workup (Step 7) react->workup Monitor by Quenched TLC

Caption: Experimental workflow for hydrolysis-sensitive synthesis.

Materials:

  • Azocane

  • Triphosgene (BTC)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried, inert-atmosphere-cooled glassware

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the procedure.

  • In a separate dry flask, prepare a solution of triphosgene (0.35 equivalents relative to azocane) in anhydrous DCM.

  • In the main reaction flask, dissolve azocane (1 equivalent) in anhydrous DCM.

  • Cool the azocane solution to 0°C using an ice-water bath.

  • Slowly add the triphosgene solution dropwise from the addition funnel to the stirred azocane solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by quenched aliquot analysis).

  • The resulting solution of azocane-1-carbonyl chloride is typically used immediately in the next step without isolation due to its instability.[1] If isolation is required, all excess reagents and solvent must be removed under reduced pressure, ensuring the system remains free of moisture.

By rigorously excluding water from every step of the synthesis, researchers can successfully prevent the hydrolysis of azocane-1-carbonyl chloride, leading to higher yields and a purer product for subsequent applications in drug discovery and development.

References

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  • Sciencemadness Wiki. Acyl chloride. [URL: https://www.sciencemadness.org/wiki/index.php/Acyl_chloride]
  • ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution? [URL: https://www.researchgate.net/post/How_to_stop_hydrolysis_of_an_acyl_chloride_in_aquous_solution]
  • Wikipedia. Acyl chloride. [URL: https://en.wikipedia.org/wiki/Acyl_chloride]
  • Google Patents. US3869485A - Preparation of acid chlorides with phosgene in the presence of a catalyst. [URL: https://patents.google.
  • Journal of the Chemical Society C: Organic (RSC Publishing). Acylation of enamines with phosgene and the synthesis of heterocycles. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710001815]
  • YouTube. Acids to Acyl Chlorides, Part 2. [URL: https://www.youtube.
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  • Sigma-Aldrich. Phosgene and Substitutes. [URL: https://www.sigmaaldrich.
  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [URL: https://www.revistadechimie.ro/pdf/JUHONG%20YANG%2011%2015.pdf]
  • Wikipedia. Triphosgene. [URL: https://en.wikipedia.org/wiki/Triphosgene]
  • Chemistry Stack Exchange. Can Friedel-Crafts acylation work with phosgene or HCOCl? [URL: https://chemistry.stackexchange.
  • Google Patents. US3691217A - Process for the preparation of acyl chlorides and benzaldehydes. [URL: https://patents.google.
  • Chemguide. an introduction to acyl chlorides (acid chlorides). [URL: https://www.chemguide.co.uk/organicprops/acylchlorides/background.html]
  • PMC. A decade review of triphosgene and its applications in organic reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7552996/]
  • ChemicalBook. Introduction of Triphosgene. [URL: https://www.chemicalbook.com/article/introduction-of-triphosgene.htm]
  • ResearchGate. Stability of acyl halides in various water media. A) Acyl chloride and... [URL: https://www.researchgate.net/figure/Stability-of-acyl-halides-in-various-water-media-A-Acyl-chloride-and-acyl-fluoride-2_fig1_362870404]
  • Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc04481a]
  • Organic Syntheses. 2 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0051]
  • KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [URL: https://kpu.pressbooks.pub/organicchemistry/chapter/7-4-acyl-chloride-and-carboxylic-acid-anhydrides/]
  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed? [URL: https://www.researchgate.net/post/What_should_i_reconsider_in_my_experiment_for_acyl_chloride_to_be_formed]
  • BLD Pharm. 75485-12-0|Azetidine-1-carbonyl chloride. [URL: https://www.bldpharm.com/products/75485-12-0.html]
  • Doc Brown's Advanced A Level Organic Chemistry. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism. [URL: https://www.docbrown.info/page07/mechacyl3.htm]
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  • YouTube. A Novel Azocine Synthesis. [URL: https://www.youtube.
  • ResearchGate. Enantioselective synthesis of optically active azocane (S,S)‐10 j. [URL: https://www.researchgate.net/figure/Enantioselective-synthesis-of-optically-active-azocane-S-S-10-j_fig1_319409895]
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  • PMC. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9817926/]
  • Google Patents. US5245063A - Preparation of carbonyl chlorides. [URL: https://patents.google.
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Sources

Optimization

Technical Support Center: Azocane-1-carbonyl Chloride Coupling Reactions

Welcome to the technical support center for optimizing azocane-1-carbonyl chloride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing azocane-1-carbonyl chloride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amide bond formation. The following question-and-answer format addresses common issues encountered in the laboratory, providing in-depth explanations and actionable troubleshooting strategies to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the acylation of azocane is a frequent challenge. The primary culprits are often related to reaction conditions and reagent stability. Here’s a breakdown of potential issues and solutions:

  • Hydrolysis of Azocane-1-carbonyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them into the unreactive corresponding carboxylic acid.[1][2] This is often the main reason for low product yield.

    • Troubleshooting & Optimization:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, freshly distilled or from a solvent purification system.[1]

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas to prevent exposure to atmospheric moisture.[1]

      • Reagent Quality: Use freshly opened or properly stored azocane-1-carbonyl chloride. If the purity is questionable, consider re-purifying or synthesizing it immediately before use.

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions.

    • Troubleshooting & Optimization:

      • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can also promote side reactions.[4]

      • Stoichiometry: While a 1:1 molar ratio of the amine and acyl chloride is a good starting point, slight adjustments can sometimes improve yields.[3] An excess of the less expensive or more stable reagent can be used to drive the reaction to completion.

  • Protonation of the Azocane Nucleophile: The acylation reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting azocane, rendering it non-nucleophilic and halting the reaction.[5]

    • Troubleshooting & Optimization:

      • Use of a Base: The inclusion of a base is crucial to neutralize the HCl byproduct.[5][6] Common choices include tertiary amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3).[7] For biphasic "Schotten-Baumann" conditions, an aqueous base like sodium hydroxide is used.[8][9]

      • Base Equivalents: At least one equivalent of base is required. Often, using a slight excess (1.1-1.5 equivalents) can be beneficial.[7]

Troubleshooting Workflow for Low Yield

Caption: A decision-tree for troubleshooting low yields.

Q2: I'm observing the formation of a significant amount of a carboxylic acid byproduct. How can I prevent this?

The presence of a carboxylic acid corresponding to your acyl chloride is a clear indication of hydrolysis.[1]

  • Underlying Cause: Azocane-1-carbonyl chloride is reacting with water instead of your intended nucleophile. The carbonyl carbon of the acyl chloride is highly electrophilic, making it very susceptible to attack by water.[2]

  • Preventative Measures:

    • Rigorous Anhydrous Technique: This is the most critical factor.

      • Dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

      • Use anhydrous solvents. Solvents from freshly opened bottles or those passed through a solvent purification system are ideal.[1]

      • If using solvents from bottles that have been opened previously, consider drying them with molecular sieves prior to use.

    • Inert Atmosphere: Perform the reaction under nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1]

    • Order of Addition: Add the azocane-1-carbonyl chloride slowly to the solution containing the amine and the base. This ensures that the acyl chloride has a higher probability of reacting with the intended nucleophile rather than any trace amounts of water.

Q3: My reaction is messy, with multiple unidentified spots on TLC. What are the potential side reactions?

A complex reaction mixture suggests the occurrence of side reactions. Besides hydrolysis, other possibilities include:

  • Diacylation (if a primary amine is the nucleophile): If your nucleophile is a primary amine, it's possible for it to react with two molecules of azocane-1-carbonyl chloride.

    • Mitigation: Carefully control the stoichiometry, aiming for a 1:1 ratio of the amine to the acylating agent.[3] Adding the acyl chloride slowly to the amine solution can also help minimize this.

  • Reaction with the Solvent: Some solvents can react with acyl chlorides. For example, alcoholic solvents will form esters. Aprotic solvents are generally preferred.[10][11]

  • Base-Induced Side Reactions: The choice of base can be critical. Strong, nucleophilic bases can sometimes compete with the intended nucleophile.

    • Recommendation: Use a non-nucleophilic base like triethylamine or DIPEA. If using Schotten-Baumann conditions, ensure efficient stirring to minimize the time the acyl chloride spends in the aqueous basic phase.[8]

Table 1: Common Solvents and Bases in Azocane Coupling Reactions

Solvent CategoryRecommended SolventsComments
AproticDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Generally good choices, ensure they are anhydrous.[3]
BiphasicDCM/Water, Diethyl Ether/WaterUsed in Schotten-Baumann conditions.[8][9]
Amide SolventsN,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Can be effective but are harder to remove and may require higher purification effort.[12]
Base Recommended Bases Comments
Tertiary AminesTriethylamine (Et3N), Diisopropylethylamine (DIPEA)Non-nucleophilic and act as acid scavengers.[7]
Inorganic BasesPotassium Carbonate (K2CO3), Sodium Bicarbonate (NaHCO3)Can be used in both single-phase and biphasic systems.[13]
Aqueous HydroxidesSodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Used in Schotten-Baumann reactions; requires a biphasic system.[8]
Q4: The purification of my product is challenging. What are the best practices for isolating the azocane amide?

Purification can be complicated by unreacted starting materials, the HCl salt of the base, and byproducts.

  • Aqueous Work-up:

    • Quenching: After the reaction is complete, it can be quenched by adding water or a dilute acid solution (e.g., 1 M HCl) to neutralize any remaining base and protonate any unreacted amine.[3]

    • Extraction: Extract the product into a suitable organic solvent like DCM, ethyl acetate, or diethyl ether.

    • Washing:

      • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove the amine base and any unreacted azocane.

      • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove any carboxylic acid byproduct.

      • Wash with brine (saturated NaCl solution) to remove residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Chromatography:

    • If the work-up does not yield a pure product, flash column chromatography is typically the next step.

    • The choice of eluent system will depend on the polarity of your product. A common starting point is a gradient of ethyl acetate in hexanes.

    • Amides can sometimes streak on silica gel. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help to obtain better peak shapes.[14]

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method and may be preferable to chromatography for larger scales.[14] Common solvents to try include ethanol, acetone, or acetonitrile.[14]

General Purification Workflow

PurificationWorkflow A Reaction Mixture B Aqueous Work-up A->B C Acid Wash (e.g., 1M HCl) B->C D Base Wash (e.g., sat. NaHCO3) C->D E Brine Wash D->E F Dry & Concentrate E->F G Crude Product F->G H Assess Purity (TLC/NMR) G->H I Pure Product H->I Purity >95% J Impure H->J Purity <95% K Column Chromatography J->K L Crystallization J->L K->I L->I

Caption: A standard workflow for product isolation and purification.

Experimental Protocol: General Procedure for Azocane-1-carbonyl Chloride Coupling (Schotten-Baumann Conditions)

This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrate.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 eq) and dissolve it in a suitable organic solvent (e.g., dichloromethane, 0.1-0.5 M).[1]

  • Addition of Base: Add an aqueous solution of a base, such as 10% sodium hydroxide (2.0 eq).[1]

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride: Slowly add a solution of azocane-1-carbonyl chloride (1.0-1.1 eq) in the same organic solvent to the stirred mixture over 15-30 minutes.[1]

  • Reaction: Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude amide.[1]

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem. Identifying and minimizing side reactions of acyl chlorides.
  • SATHEE JEE. Chemistry Schotten Baumann Reaction.
  • ACS Publications. Phosphine-Free Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides or Acyl Chlorides in Aqueous Media | The Journal of Organic Chemistry.
  • Cambridge (CIE) A Level Chemistry.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
  • Benchchem.
  • wikidoc. Schotten-Baumann reaction.
  • Benchchem.
  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • ResearchGate.
  • PMC. Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts.
  • ResearchGate. (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.

Sources

Troubleshooting

Troubleshooting degradation of azocane-1-carbonyl chloride in solution

Introduction Welcome to the technical support guide for azocane-1-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for azocane-1-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive building block in their synthetic workflows. Azocane-1-carbonyl chloride is an invaluable reagent for introducing the azocane moiety, but its high reactivity, particularly its sensitivity to moisture, can present experimental challenges.[1] This guide provides in-depth troubleshooting advice, preventative best practices, and analytical protocols in a direct question-and-answer format to help you achieve consistent and successful results.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common questions regarding the fundamental properties and handling of azocane-1-carbonyl chloride.

Q1: What is the primary cause of azocane-1-carbonyl chloride degradation?

The primary and most rapid degradation pathway is hydrolysis.[2][3] Azocane-1-carbonyl chloride, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon. This is due to the strong electron-withdrawing effects of both the adjacent chlorine and nitrogen atoms.[4] This high electrophilicity makes it extremely susceptible to nucleophilic attack by water, even trace amounts present in solvents or the atmosphere.[2][5] This reaction is typically irreversible and yields the corresponding, and often unreactive, azocane-1-carboxylic acid and hydrochloric acid (HCl), which can further catalyze decomposition.[2][3]

Diagram 1: Primary Degradation Pathway - Hydrolysis

Hydrolysis reagent Azocane-1-carbonyl Chloride (C₈H₁₄ClNO) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water Water (H₂O) (Nucleophile) water->intermediate products Degradation Products: Azocane-1-carboxylic Acid + Hydrochloric Acid (HCl) intermediate->products Elimination of Cl⁻ & Deprotonation

Caption: Hydrolysis of azocane-1-carbonyl chloride.

Q2: My reaction yield is consistently low when using azocane-1-carbonyl chloride. What are the likely culprits?

Low yields are almost always traceable to one of three areas: reagent purity, reaction conditions, or nucleophile reactivity.

  • Reagent Purity: The most common cause is the premature hydrolysis of the azocane-1-carbonyl chloride starting material.[2][6] If the reagent has been improperly stored or handled, it may already have partially or fully converted to the unreactive carboxylic acid.

  • Reaction Conditions: The presence of moisture in your reaction is the second major factor.[2] This includes using non-anhydrous solvents, "wet" glassware, or running the reaction open to the atmosphere.

  • Nucleophile Reactivity: While azocane-1-carbonyl chloride is highly reactive, a weak or sterically hindered nucleophile (e.g., a bulky secondary amine or a deactivated aniline) may require more forcing conditions or catalytic activation to react efficiently.

Q3: How should I properly store and handle azocane-1-carbonyl chloride?

Proper storage and handling are critical to maintaining the reagent's integrity.[1]

  • Storage: Store the reagent in its original container, tightly sealed, under an inert atmosphere (nitrogen or argon).[1] It should be kept in a cool, dry place, such as a desiccator, away from heat and moisture.[7] Refrigeration (2-8°C) is often recommended.[1]

  • Handling: All handling should be performed under an inert atmosphere using standard air-free techniques (e.g., in a glovebox or using a Schlenk line).[7][8] Use oven-dried glassware and freshly distilled, anhydrous solvents.[9] When dispensing the reagent, use a syringe or cannula that has been purged with inert gas.[8][10][11]

Part 2: Troubleshooting Specific Experimental Issues

This section provides a logical workflow for diagnosing and solving problems encountered during your experiments.

Diagram 2: Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting start Start: Low Yield or Unexpected Byproducts q1 1. Verify Starting Material Purity (See Protocol 1) start->q1 a1_pass Purity Confirmed (>95%) q1->a1_pass Yes a1_fail Degradation Detected q1->a1_fail No q2 2. Assess Reaction Conditions a1_pass->q2 sol_a1 Action: Use a fresh batch of reagent. Re-evaluate storage procedures. a1_fail->sol_a1 sol_a1->q1 Re-test a2_pass Conditions are Anhydrous & Inert q2->a2_pass Yes a2_fail Potential Moisture Contamination q2->a2_fail No q3 3. Evaluate Nucleophile & Method a2_pass->q3 sol_a2 Action: - Use freshly distilled anhydrous solvent. - Oven/flame-dry all glassware. - Maintain a positive pressure of N₂/Ar. a2_fail->sol_a2 sol_a2->q2 Re-run a3_pass Strong Nucleophile, Optimized Method q3->a3_pass Yes a3_fail Weak/Hindered Nucleophile or Suboptimal Conditions q3->a3_fail No end_fail Issue Persists: Consult further literature for specific substrate q3->end_fail All options exhausted? end_ok Success: Improved Yield a3_pass->end_ok sol_a3 Action: - Increase reaction temperature. - Add a non-nucleophilic base (e.g., pyridine). - Consider a nucleophilic catalyst (e.g., DMAP). a3_fail->sol_a3 sol_a3->q3 Re-run

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Q4: I see an unexpected peak in my NMR/LC-MS that corresponds to azocane-1-carboxylic acid. What happened?

The presence of azocane-1-carboxylic acid is a definitive sign of hydrolysis.[2] This indicates that the azocane-1-carbonyl chloride was exposed to water either before or during your reaction setup. Review the steps in the troubleshooting workflow (Diagram 2), paying close attention to the quality of your solvent and the rigor of your anhydrous technique.

Q5: My reaction is sluggish and does not go to completion, even under anhydrous conditions. How can I improve the rate?

Assuming the starting material is pure, a sluggish reaction points to insufficient reactivity. Consider the following optimizations:

  • Add a Base: The reaction of azocane-1-carbonyl chloride with a nucleophile (like an amine or alcohol) produces one equivalent of HCl.[3][5] This acidic byproduct can protonate your nucleophile, rendering it inactive. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, scavenges the HCl and drives the reaction to completion.[2][5]

  • Increase Temperature: For sterically hindered or electronically deactivated nucleophiles, gentle heating may be required to overcome the activation energy barrier.[6] Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions at higher temperatures.

  • Use a Catalyst: For particularly challenging acylations, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be highly effective, often used in catalytic amounts (0.05 - 0.1 eq).[6]

Q6: Which solvents are recommended for reactions with azocane-1-carbonyl chloride?

The choice of solvent is critical. Only anhydrous, aprotic solvents should be used.[1][6] Protic solvents like water, alcohols, or even primary/secondary amines will react directly with the acyl chloride.

Solvent Compatibility for Azocane-1-carbonyl chloride
Solvent Type Compatibility Rationale & Comments
Dichloromethane (DCM)Aprotic, Non-polarHighly Recommended Excellent solubility, low boiling point for easy removal. Must be anhydrous grade.
Tetrahydrofuran (THF)Aprotic, PolarRecommended Good solvent, but prone to peroxide formation. Use freshly distilled from a drying agent (e.g., Na/benzophenone).
TolueneAprotic, Non-polarRecommended Good for higher temperature reactions. Must be anhydrous.
Acetonitrile (MeCN)Aprotic, PolarUse with Caution Generally compatible, but must be exceptionally dry. Can sometimes participate in side reactions.
Water, Methanol, EthanolProticNOT Recommended Reacts rapidly with the acyl chloride, causing complete degradation.[1][5]
Dimethylformamide (DMF)Aprotic, PolarNOT Recommended Can react with acyl chlorides to form a Vilsmeier reagent, leading to unwanted side products.[12]

Part 3: Analytical Protocols for Quality Control

Verifying the purity of your azocane-1-carbonyl chloride is the most important first step in any troubleshooting process. Direct analysis is challenging due to its reactivity.[13][14] Therefore, derivatization is the most reliable method for quality control.

Protocol 1: QC via Derivatization to a Stable Methyl Ester for ¹H NMR or GC-MS Analysis

This protocol quickly converts a small sample of the reactive acyl chloride into a stable, easily analyzable methyl ester. The presence of any starting carboxylic acid (from hydrolysis) will remain unchanged, allowing for clear differentiation.

Objective: To determine the purity of azocane-1-carbonyl chloride by converting it to methyl azocane-1-carboxylate.

Materials:

  • Azocane-1-carbonyl chloride sample (~5-10 mg)

  • Anhydrous methanol (MeOH)

  • Anhydrous dichloromethane (DCM)

  • NMR tube or GC vial

  • Deuterated chloroform (CDCl₃) for NMR

Procedure:

  • Under an inert atmosphere, accurately weigh a small amount of azocane-1-carbonyl chloride into a clean, dry vial.

  • Dissolve the sample in a small volume of anhydrous DCM (e.g., 0.5 mL).

  • Add an excess of anhydrous methanol (e.g., 0.1 mL). A slight exotherm may be observed.

  • Allow the reaction to proceed for 5-10 minutes at room temperature. The reaction is typically instantaneous.

  • Remove the solvent in vacuo.

  • Prepare the resulting residue for analysis:

    • For ¹H NMR: Dissolve the residue in CDCl₃.

    • For GC-MS: Dissolve the residue in a suitable solvent like ethyl acetate or DCM.

Interpreting the Results:

  • Pure Reagent: The spectrum will show a clean conversion to the methyl azocane-1-carboxylate.

  • Degraded Reagent: You will observe a mixture. The methyl ester signals will be present, but you will also see the characteristic broad peak of the carboxylic acid proton from azocane-1-carboxylic acid in the ¹H NMR spectrum, and the corresponding parent peak in the mass spectrum. The ratio of these species can be used to estimate the purity of the starting material.

Protocol 2: Trace-Level Analysis via HPLC-UV after Derivatization

For more sensitive, quantitative analysis, derivatization with a chromophoric agent followed by HPLC-UV analysis is a robust method.[13][14][15] This is based on validated methods for trace analysis of acyl chlorides.[14][16]

Objective: To quantify the concentration of azocane-1-carbonyl chloride in a solution.

Methodology:

  • Derivatization Reagent: Prepare a solution of 2-nitrophenylhydrazine (100 µg/mL) in anhydrous acetonitrile.[14][16]

  • Sample Preparation: In a volumetric flask, add a known volume of the solution containing azocane-1-carbonyl chloride to the derivatization reagent solution.

  • Reaction: Allow the derivatization to proceed at room temperature for 30 minutes.[14] The acyl chloride will react with the hydrazine to form a stable, UV-active hydrazide derivative.

  • HPLC Analysis:

    • Column: C18 column[13]

    • Mobile Phase: Gradient of acetonitrile and water.

    • Detection: UV detector set to the λ_max of the derivative (e.g., ~395 nm for 2-nitrophenylhydrazine derivatives, which helps minimize matrix interference).[13]

  • Quantification: Compare the peak area of the derivatized product against a standard curve prepared from a known pure standard. Validated methods can achieve Limits of Detection (LOD) in the range of 0.01–0.03 µg/mL.[14][16]

References

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Environment, Health & Safety, University of Washington. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • ACS Publications. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Retrieved from [Link]

  • NextSDS. (n.d.). azocane-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air-Sensitive and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

  • Chemistry Steps. (2020, February 24). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

  • Reddit. (2025, August 9). Trouble with chloride acids. r/OrganicChemistry. Retrieved from [Link]

  • Oxford Academic. (2022, September 15). Development and Validation of a UPLC–MS/MS Method for Ultra-Trace Level Determination of Acyl Chloride Potential Genotoxic Impurity in Mezlocillin. Journal of Chromatographic Science. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Indian Academy of Sciences. (1979, December). Aspects of tautomerism. 8. Solvolysis of some pseudo and normal acid chlorides. Retrieved from [Link]

  • OCLUE - Open Textbook Publishing. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • PMC. (n.d.). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. Retrieved from [Link]

  • Wikipedia. (n.d.). Azocane. Retrieved from [Link]

  • Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.

Sources

Optimization

Minimizing side products in azocane-1-carbonyl chloride reactions

Technical Support Center: Azocane-1-carbonyl chloride Reactions A Guide for Senior Application Scientists Welcome to the technical support center for azocane-1-carbonyl chloride. This guide is designed for experienced re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Azocane-1-carbonyl chloride Reactions

A Guide for Senior Application Scientists

Welcome to the technical support center for azocane-1-carbonyl chloride. This guide is designed for experienced researchers, scientists, and drug development professionals. Here, we address common challenges and questions regarding the use of this highly reactive building block, focusing on practical, in-depth solutions to minimize side products and maximize reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant amount of a water-soluble byproduct and my yield is low. What is the likely culprit and how can I prevent it?

Answer:

This is a classic and highly common issue. The most probable cause is the hydrolysis of azocane-1-carbonyl chloride . Carbamoyl chlorides are reactive acylating agents and are susceptible to reaction with water, even trace amounts present in your solvents, reagents, or adsorbed on glassware.[1][2]

The hydrolysis reaction proceeds as follows:

  • Azocane-1-carbonyl chloride + H₂O → Azocane-1-carboxylic acid (unstable) + HCl

  • Azocane-1-carboxylic acid → Azocane + CO₂

This process consumes your starting material and generates the parent amine, azocane (also known as heptamethyleneimine[3]), which can complicate purification.

Root Cause Analysis & Mitigation Strategies:

  • Moisture Contamination: The primary cause is adventitious water. Carbamoyl chlorides readily decompose in the presence of water, liberating toxic gases.[2]

    • Solution: Employ rigorous anhydrous techniques. All glassware should be oven- or flame-dried under vacuum or an inert atmosphere (Nitrogen or Argon). Solvents must be freshly dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). Use fresh, high-purity reagents.

  • Reaction Mechanism: The hydrolysis of N,N-disubstituted carbamoyl chlorides, like our azocane derivative, can proceed through a unimolecular (SN1) pathway.[4][5][6] This means the rate can be influenced by solvent polarity.

    • Solution: While a polar aprotic solvent is often necessary for solubility, be aware that highly polar, protic-contaminated environments can accelerate hydrolysis. Ensure your chosen solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) is scrupulously dry.

Question 2: My reaction with a primary/secondary amine nucleophile is messy. I see my desired urea product, but also a significant amount of a symmetrical urea byproduct. Why is this happening?

Answer:

This issue points to a competing reaction pathway resulting in the formation of a symmetrical urea derived from your amine nucleophile. This typically arises when using reagents like phosgene or its surrogates (e.g., triphosgene, carbonyldiimidazole) where the order of addition is critical to prevent the amine from reacting with the phosgene equivalent to form a symmetrical urea.[7] While you are using a pre-formed carbamoyl chloride, a related issue can occur if there's an imbalance in stoichiometry or if the reaction conditions are not optimized.

Troubleshooting Symmetrical Urea Formation:

  • Slow Addition: The most effective strategy is to add the azocane-1-carbonyl chloride solution dropwise to a solution of the amine nucleophile, preferably at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent and ensures it reacts preferentially with the intended nucleophile rather than with any deprotonated product or other amine molecules that could lead to side products.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge is often preferred over triethylamine (TEA) to scavenge the HCl byproduct without competing with your primary nucleophile.[8]

  • Stoichiometry: If using a base, ensure you are using at least one equivalent to neutralize the generated HCl. If you are not using an external base, you will need at least two equivalents of your amine nucleophile—one to act as the nucleophile and one to act as the base.

Question 3: The reaction is sluggish and fails to go to completion, even after extended reaction times. What can I do to improve the conversion rate?

Answer:

A sluggish reaction can be due to several factors, ranging from insufficient reactivity of the nucleophile to poor solubility or catalyst inefficiency.

Strategies to Drive Reaction to Completion:

Parameter Recommended Optimization Rationale & Considerations
Temperature Gradually increase the reaction temperature.Start the reaction at 0 °C and allow it to slowly warm to room temperature. If monitoring (by TLC or LC-MS) shows a slow conversion, gentle heating (e.g., to 40-50 °C) can overcome the activation energy barrier.[9] Be cautious, as higher temperatures can also promote side reactions.[8]
Solvent Use a polar aprotic solvent.Solvents like DMF, THF, or ACN are generally good choices for acylation reactions.[10] DMF, in particular, is excellent at solvating reagents but can be difficult to remove during workup.
Catalyst Add a catalytic amount (0.1 eq.) of 4-Dimethylaminopyridine (DMAP).DMAP is a highly effective acylation catalyst that works by forming a more reactive N-acylpyridinium intermediate with the carbamoyl chloride. This is especially useful for reactions with less nucleophilic partners like sterically hindered amines or alcohols.
Reagent Quality Verify the integrity of the azocane-1-carbonyl chloride.If the reagent is old or has been improperly stored, it may have partially hydrolyzed.[11] Consider using a fresh bottle or re-purifying the material if possible.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and the primary side reaction, consider the following pathways.

reaction_pathways A Azocane-1-carbonyl Chloride Product Desired Product (Urea/Carbamate) A->Product Desired Pathway + R-XH, Base SideProduct Side Product (Azocane + CO₂) A->SideProduct Hydrolysis Pathway + H₂O Nuc Amine/Alcohol Nucleophile (R-XH) H2O Water (H₂O)

Caption: Competing reaction pathways for azocane-1-carbonyl chloride.

Experimental Protocol: General Procedure for Amide/Urea Synthesis

This protocol provides a robust starting point for the reaction of azocane-1-carbonyl chloride with an amine nucleophile.

Materials:

  • Azocane-1-carbonyl chloride

  • Amine nucleophile

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the reaction flask, dissolve the amine nucleophile (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: In a separate dry flask, dissolve azocane-1-carbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Workflow

If you encounter issues, follow this logical progression to diagnose the problem.

troubleshooting_workflow Start Start: Low Yield or Impure Product CheckMoisture Are all reagents and solvents anhydrous? Start->CheckMoisture CheckPurity Is the carbamoyl chloride reagent fresh/pure? CheckMoisture->CheckPurity Yes DryReagents Implement rigorous anhydrous techniques. CheckMoisture->DryReagents No CheckTemp Is the reaction temperature optimized? CheckPurity->CheckTemp Yes UseFresh Use a fresh bottle of reagent. CheckPurity->UseFresh No CheckBase Is the base appropriate (non-nucleophilic)? CheckTemp->CheckBase Yes OptimizeTemp Start at 0°C, then gradually warm. CheckTemp->OptimizeTemp No ChangeBase Switch to a hindered base like DIPEA. CheckBase->ChangeBase No Success Problem Solved CheckBase->Success Yes DryReagents->Start UseFresh->Start OptimizeTemp->Start ChangeBase->Start

Caption: A logical workflow for troubleshooting common reaction issues.

References

  • Kevill, D. N. (2025). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. Available at: [Link]

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Available at: [Link]

  • Stare, M., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development, 13(4), 657-662. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions. BenchChem.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2022). Urea Formation - Common Conditions. Available at: [Link]

  • BenchChem. (2025). troubleshooting low yield in Friedel-Crafts acylation with 4-Chlorobenzoyl chloride. BenchChem.
  • PubChem. (n.d.). Azocane. National Center for Biotechnology Information. Retrieved from: [Link]

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride. TCI Chemicals.
  • Wikipedia. (n.d.). Carbamoyl chloride. Wikimedia Foundation. Available at: [Link]

  • Reddit User Discussion. (2025). Trouble with chloride acids. r/OrganicChemistry.
  • ACS Publications. (2020). Nickel/Photo-Cocatalyzed Asymmetric Acyl-Carbamoylation of Alkenes. Journal of the American Chemical Society.
  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Azocane-1-Carbonyl Chloride Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis and isolation of moisture-sensitive carbamoyl chlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis and isolation of moisture-sensitive carbamoyl chlorides. Azocane-1-carbonyl chloride (CAS: 1508537-55-0)[1], derived from the 8-membered heterocycle azocane (heptamethyleneimine), is a critical electrophilic intermediate for synthesizing complex ureas, carbamates, and heterocycles in drug development[2].

However, the conversion of azocane using phosgene or its solid surrogate, triphosgene (bis(trichloromethyl) carbonate), is fraught with chemoselectivity and purification hurdles. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation of azocane-1-carbonyl chloride.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction yields a significant amount of symmetrical urea (1,1'-carbonylbis(azocane)) instead of the desired carbamoyl chloride. How do I prevent this? Causality & Solution: The formation of symmetrical ureas occurs when unreacted azocane acts as a nucleophile and attacks the newly formed azocane-1-carbonyl chloride. To prevent this, the local concentration of the amine must be kept strictly lower than the phosgene equivalent. Actionable Step: Utilize an inverse addition protocol. Slowly add the azocane/base solution dropwise to a chilled solution containing an excess of triphosgene (typically 0.4–0.5 molar equivalents of triphosgene, which provides 1.2–1.5 equivalents of phosgene). Furthermore, using a non-nucleophilic base like pyridine instead of triethylamine (TEA) suppresses side reactions, as pyridine acts as an efficient HCl scavenger without promoting dealkylation or urea formation[3].

Q2: During aqueous workup, my azocane-1-carbonyl chloride degrades. Is chromatography a viable alternative? Causality & Solution: Carbamoyl chlorides are highly electrophilic and susceptible to hydrolysis, which releases HCl and CO₂, ultimately reverting the molecule to the parent amine (azocane). Prolonged exposure to water, especially at room temperature, drives this degradation. Actionable Step: If an aqueous workup is mandatory to remove amine salts, it must be performed rapidly using ice-cold water or brine (< 5 °C). Surprisingly, despite their reactivity, many carbamoyl chlorides are sufficiently stable to be purified via rapid silica gel chromatography, provided the residence time on the column is kept short[3]. For larger scales, an anhydrous workup is vastly superior.

Q3: How do I safely handle and quench unreacted triphosgene post-reaction? Causality & Solution: Triphosgene decomposes thermally or catalytically to release phosgene gas. Unreacted reagent in the mixture poses a severe inhalation hazard and can complicate downstream distillation due to its high boiling point and sublimation properties[4]. Actionable Step: Ensure the reaction is sparged with dry nitrogen through a scrubber system (containing 10% NaOH) prior to workup. Residual triphosgene can be quenched by adding a dilute, cold aqueous ammonia solution or by utilizing a controlled, rapid hydrolysis step during the cold aqueous wash.

Section 2: Visualizing the Workflow

Mechanism A Azocane (Amine) C Azocane-1-carbonyl chloride (Target Product) A->C + Triphosgene (Excess, Inverse Addition) B Triphosgene (Phosgene equivalent) B->C D 1,1'-Carbonylbis(azocane) (Urea Byproduct) C->D + Azocane (If Amine is in excess)

Mechanistic pathway of azocane-1-carbonyl chloride synthesis and urea byproduct formation.

Workflow Start Crude Reaction Mixture (Azocane-1-carbonyl chloride) Scale What is the scale? Start->Scale Small < 5 Grams (Research Scale) Scale->Small Large > 5 Grams (Process Scale) Scale->Large AqWorkup Cold Aqueous Quench (Ice-cold water/DCM) Small->AqWorkup Anhydrous Anhydrous Filtration (Remove Pyridine/TEA salts) Large->Anhydrous Chroma Silica Gel Chromatography (Fast elution) AqWorkup->Chroma Distill Vacuum Distillation (High purity, solvent-free) Anhydrous->Distill

Decision matrix for selecting the optimal azocane-1-carbonyl chloride purification workflow.

Section 3: Validated Purification Protocols

Protocol A: Process-Scale Anhydrous Filtration & Vacuum Distillation

Objective: Isolate azocane-1-carbonyl chloride without introducing moisture. Ideal for >5g scale where distillation is feasible. Self-Validating Check: The absence of a broad N-H stretch (~3300 cm⁻¹) and the presence of a sharp C=O stretch (~1740 cm⁻¹) in the crude IR spectrum confirms the absence of unreacted azocane and successful conversion before distillation.

  • Reaction Completion: Verify complete consumption of azocane via TLC or GC-MS. Sparge the reactor with nitrogen to remove any generated phosgene into a caustic scrubber[5].

  • Solvent Swap/Precipitation: If the reaction was performed in dichloromethane (DCM), concentrate the mixture under reduced pressure (in a well-ventilated hood) to ~20% volume. Add anhydrous heptane or toluene to precipitate the pyridine hydrochloride (or TEA·HCl) salts.

  • Anhydrous Filtration: Filter the suspension rapidly through a pad of oven-dried Celite under a blanket of dry nitrogen. Wash the filter cake thoroughly with cold, anhydrous heptane.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude liquid azocane-1-carbonyl chloride.

  • Vacuum Distillation: Transfer the crude liquid to a short-path distillation apparatus. Distill under high vacuum (e.g., < 1 mbar). The carbamoyl chloride will distill as a clear liquid, leaving high-boiling impurities (like symmetrical ureas) in the pot.

Protocol B: Research-Scale Cold Aqueous Quench & Chromatography

Objective: Rapid purification for small-scale (<5g) discovery chemistry where distillation setups are impractical. Self-Validating Check: Rapid TLC elution (e.g., Rf ~0.6 in 8:2 Hexanes/EtOAc) visualizable by UV or KMnO₄ confirms product integrity before pooling fractions.

  • Cold Quench: Transfer the crude reaction mixture (in DCM) to a separatory funnel containing crushed ice and saturated aqueous NaCl.

  • Rapid Extraction: Shake vigorously for no more than 30 seconds to minimize hydrolysis. Separate the organic layer immediately.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 5 minutes. Filter and concentrate under reduced pressure at ambient temperature (do not heat).

  • Chromatography: Load the crude oil onto a short silica gel column. Elute rapidly using a gradient of Hexanes/Ethyl Acetate (e.g., 9:1 to 8:2).

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to yield pure azocane-1-carbonyl chloride. Store under argon at -20 °C.

Section 4: Quantitative Data Comparison

Table 1: Comparison of Purification Techniques for Azocane-1-Carbonyl Chloride

Purification MethodOptimal ScaleTypical YieldPurity (GC/NMR)Hydrolysis RiskTime Required
Anhydrous + Distillation > 5 grams75 - 85%> 98%Very Low4 - 6 hours
Cold Aq. + Chromatography < 5 grams60 - 70%95 - 98%Moderate2 - 3 hours
Standard Aqueous Workup Any< 40%< 80%High1 - 2 hours

References

  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • A decade review of triphosgene and its applications in organic reactions Source: PMC (National Institutes of Health) URL:[Link]

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS Source: Organic Process Research & Development (via newdrugapprovals.org) URL:[Link]

  • Triphosgene Source: Grokipedia URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Azocane-1-Carbonyl Chloride Derivatives

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of saturated nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of saturated nitrogen heterocycles. Azocane-1-carbonyl chloride (CAS: 1508537-55-0) is a highly specialized organic compound that serves as a[1]. However, researchers often struggle with low yields and sluggish kinetics when utilizing this reagent. This guide systematically addresses the thermodynamic and kinetic challenges inherent to the 8-membered azocane ring and provides self-validating protocols to ensure your coupling reactions succeed.

Part 1: Mechanistic Insights & FAQs

Q1: Why do standard nucleophilic acyl substitution conditions fail with azocane-1-carbonyl chloride? A1: The core issue is severe steric hindrance. The 8-membered azocane ring is highly flexible and adopts puckered conformations (such as the boat-chair) to minimize transannular strain. These conformations create a bulky "steric shield" around the adjacent electrophilic carbonyl carbon. For a successful substitution, the incoming nucleophile must approach the antibonding orbital of the C-Cl bond at a specific trajectory (the Bürgi-Dunitz angle). The methylene protons of the azocane ring physically obstruct this approach, [2].

Q2: How does DMAP catalysis help overcome this kinetic barrier? A2: 4-Dimethylaminopyridine (DMAP) acts as a highly effective [3]. Because of its flat, aromatic geometry, DMAP can penetrate the steric shield more easily than bulkier primary or secondary aliphatic amines. It attacks the carbamoyl chloride to form a highly reactive N -acylpyridinium intermediate. This new intermediate is significantly more electrophilic than the starting chloride, effectively lowering the activation energy ( Ea​ ) required for the subsequent attack by your target nucleophile.

Q3: What if my nucleophile is exceptionally bulky and even DMAP fails? A3: For extreme cases of steric hindrance (e.g., coupling with 2,6-diisopropylaniline), we recommend a halophilic activation strategy using Silver Triflate (AgOTf). Silver ions strongly coordinate with the chloride leaving group, [4]. This forces the generation of a sterically unencumbered acylium/iminium-like intermediate that reacts rapidly, even with highly demanding nucleophiles.

Part 2: Troubleshooting Matrix

Before abandoning a synthetic route, consult this diagnostic matrix to identify the root cause of your reaction failure and apply the targeted solution.

Observed IssueRoot Cause AnalysisRecommended Solution
Low yield (<20%) at room temp High activation energy barrier due to steric clash.Elevate temperature using microwave irradiation (100–120 °C) to provide necessary kinetic energy.
Starting material recovered Poor nucleophilicity of the amine / Unfavorable transition state.Add DMAP (0.2–1.0 equiv) to generate an active acylpyridinium intermediate.
Hydrolysis to azocane Trace moisture outcompeting the bulky nucleophile.Rigorously dry solvents over molecular sieves; use non-nucleophilic bases (e.g., DIPEA).
No reaction with bulky amines Complete obstruction of the Bürgi-Dunitz trajectory.Use AgOTf (1.1 equiv) to force chloride abstraction and generate an acylium ion.

Part 3: Self-Validating Experimental Protocols

Do not just follow the steps; understand the why behind them. Each protocol below is designed as a self-validating system to ensure experimental integrity.

Protocol A: DMAP-Catalyzed Amidation under Microwave Irradiation

This protocol leverages both chemical activation (DMAP) and thermal activation (microwave) to force the coupling of azocane-1-carbonyl chloride with moderately hindered amines.

  • Preparation: In a flame-dried microwave vial equipped with a magnetic stir bar, dissolve the amine nucleophile (1.0 mmol) in anhydrous acetonitrile (3.0 mL).

  • Base & Catalyst Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.5 mmol) followed by DMAP (0.2 mmol).

    • Causality: DIPEA is chosen as a non-nucleophilic base to sponge the generated HCl without competing for the electrophile. DMAP acts as the kinetic driver by forming the reactive N -acylpyridinium species.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add a solution of azocane-1-carbonyl chloride (1.2 mmol) in anhydrous dichloromethane (1.0 mL).

  • Microwave Irradiation: Seal the vial and irradiate at 110 °C for 20 minutes.

    • Causality: Microwave heating ensures rapid, uniform energy distribution to overcome the high Ea​ barrier associated with the bulky azocane ring.

  • Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane). The disappearance of the highly UV-active DMAP-acyl intermediate spot and the emergence of the product spot confirms successful conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Silver-Promoted Urea Synthesis (For Highly Hindered Systems)

This protocol uses AgOTf to abstract the chloride, forming a highly reactive intermediate.

  • Activation: In a glovebox or under strict argon atmosphere, dissolve azocane-1-carbonyl chloride (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).

  • Chloride Abstraction: Add Silver Trifluoromethanesulfonate (AgOTf, 1.1 mmol). Stir at room temperature for 15 minutes in the dark.

    • Causality: AgOTf is highly halophilic. The silver ion irreversibly binds and precipitates the chloride leaving group, forcing the generation of a sterically unencumbered acylium/iminium intermediate. The reaction is kept in the dark to prevent the photo-degradation of silver salts.

  • Validation Check: The immediate formation of a white precipitate (AgCl) visually validates the successful abstraction of the chloride ion.

  • Nucleophile Addition: Add the sterically hindered amine (1.2 mmol) and a non-nucleophilic base (e.g., 2,6-lutidine, 2.0 mmol).

  • Reaction: Stir at 60 °C for 4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the AgCl salts. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate for purification.

Part 4: Quantitative Data & Yield Comparison

The following table summarizes the expected yields when applying the above protocols to nucleophiles of varying steric bulk.

NucleophileStandard Conditions (Et3N, RT, 24h)Protocol A: DMAP + MW (110 °C, 20 min)Protocol B: AgOTf Promoted (60 °C, 4h)
Aniline 45%88%92%
tert-Butylamine <5%42%85%
2,6-Diisopropylaniline 0%15%78%

Part 5: Visualizations

Troubleshooting Workflow

Troubleshooting Start Reaction Yield < 20%? CheckMoisture Is Hydrolysis Occurring? Start->CheckMoisture DrySolvents Use Anhydrous Solvents & DIPEA CheckMoisture->DrySolvents Yes CheckSterics Is the Nucleophile Bulky? CheckMoisture->CheckSterics No Success Successful Coupling DrySolvents->Success UseDMAP Add DMAP Catalyst + Microwave (110°C) CheckSterics->UseDMAP Moderately UseAgOTf Use AgOTf for Chloride Abstraction CheckSterics->UseAgOTf Highly UseDMAP->Success UseAgOTf->Success

Decision tree for troubleshooting low-yielding azocane-1-carbonyl chloride reactions.

Silver-Promoted Activation Mechanism

Mechanism Step1 Azocane-1-Carbonyl Chloride (Sterically Hindered) Step2 AgOTf Addition (Chloride Abstraction) Step1->Step2 Step3 Acylium/Iminium Intermediate (Highly Electrophilic) Step2->Step3 -AgCl Step4 Nucleophilic Attack (Overcomes Sterics) Step3->Step4 + R-NH2 Step5 Desired Urea/Amide + AgCl (Precipitate) Step4->Step5

Mechanistic pathway of halophilic activation using Silver Triflate (AgOTf).

References

  • Title: Steric Hindrance (Is Like A Fat Goalie) Source: Master Organic Chemistry URL: [Link]

  • Title: Regioselective Synthesis of β,γ-Unsaturated Amides from Unactivated Alkenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Azocane-1-carbonyl Chloride and Piperidine-1-carbonyl Chloride in Acylation Reactions

Introduction In the landscape of modern drug discovery and organic synthesis, N-heterocyclic scaffolds are foundational building blocks. Among these, piperidine is a ubiquitous motif found in numerous approved pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, N-heterocyclic scaffolds are foundational building blocks. Among these, piperidine is a ubiquitous motif found in numerous approved pharmaceuticals.[1] Its larger, eight-membered cousin, azocane, represents a less-explored but increasingly important scaffold that offers access to a different chemical space due to its unique conformational properties.[1]

The functionalization of these rings, often through the formation of amide bonds, is a critical step in synthesizing complex molecules. This is frequently achieved using highly reactive intermediates such as N-acyl chlorides. This guide provides a detailed, data-driven comparison of two key reagents: the well-established piperidine-1-carbonyl chloride and the larger azocane-1-carbonyl chloride. We will explore how the fundamental difference in their ring structures—a stable six-membered ring versus a flexible eight-membered ring—translates into tangible differences in chemical reactivity, providing researchers with the insights needed to make informed decisions in their synthetic strategies.

Physicochemical and Structural Properties

At a glance, both molecules are colorless to light yellow liquids that serve as potent electrophiles for acylation reactions.[2][3] They are the acyl chloride derivatives of their respective saturated nitrogen heterocycles and are typically employed as intermediates to introduce the piperidine or azocane moiety.[2][3]

PropertyAzocane-1-carbonyl chloridePiperidine-1-carbonyl chloride
3D Structure alt text alt text
Molecular Formula C₈H₁₄ClNO[4]C₆H₁₀ClNO[2][5]
Molecular Weight 175.66 g/mol [4]147.60 g/mol [5][6]
CAS Number 1508537-55-0[3][4]13939-69-0[5][7]
Appearance Liquid (Predicted)Colorless to light yellow liquid[2][7]
Boiling Point Not available242 °C[2][7]
Density Not available1.18 g/mL at 25 °C[2][7]
Storage 2-8°C under inert atmosphere[3]2-8°C under inert atmosphere[7]

The most profound difference lies in the conformation of the heterocyclic ring. The six-membered piperidine ring predominantly exists in a stable, low-energy chair conformation, which imparts a degree of rigidity.[1] In contrast, the eight-membered azocane ring is a "medium-sized ring" that possesses significantly greater conformational flexibility and is subject to unique energetic considerations, such as transannular strain (steric interactions across the ring).[1] This structural divergence is the primary driver of the reactivity differences we will explore.

A Mechanistic Deep Dive: Factors Governing Reactivity

The reaction of a carbamoyl chloride with a nucleophile, such as an amine, proceeds via a nucleophilic acyl substitution mechanism. The electrophilicity of the carbonyl carbon is the principal determinant of the reaction rate. Two key factors, dictated by the cyclic amine backbone, modulate this electrophilicity: ring strain and stereoelectronic effects .

Caption: General mechanism for nucleophilic acyl substitution.
The Role of Ring Strain

Ring strain energy (RSE) is the excess energy a cyclic molecule possesses compared to a strain-free acyclic analogue.

  • Piperidine-1-carbonyl chloride: The piperidine ring is a six-membered ring, which is known to have a very low RSE, approaching that of an acyclic alkane.[8] Its adoption of a puckered chair conformation allows for near-ideal tetrahedral bond angles, minimizing angle strain.

  • Azocane-1-carbonyl chloride: Medium-sized rings (8-12 members) often exhibit significant RSE. This is not primarily due to angle strain, but rather to unfavorable transannular (across the ring) non-bonded interactions and torsional strain from eclipsing C-H bonds.

A higher ground-state energy due to ring strain in the azocane derivative would provide a greater thermodynamic driving force for a reaction that leads to a less-strained product or transition state. This suggests that the relief of inherent ring strain could accelerate the rate of reaction for azocane-1-carbonyl chloride compared to its piperidine counterpart.

The Influence of Stereoelectronic Effects

Stereoelectronic effects are orbital-based interactions that dictate molecular geometry and reactivity.[9] In carbamoyl chlorides, the key interaction is the resonance between the nitrogen lone pair and the carbonyl π-system. This delocalization of the nitrogen's lone pair electrons into the C=O π* antibonding orbital reduces the electrophilicity of the carbonyl carbon.

The efficiency of this resonance is highly dependent on the orbital overlap, which requires a specific geometric arrangement (planarity) of the N-C=O system.

  • In Piperidine-1-carbonyl chloride: The relatively rigid chair conformation provides a well-defined geometry. However, kinetic studies on the solvolysis of various carbamoyl chlorides have shown that piperidine-1-carbonyl chloride is significantly more reactive than its acyclic analogues like N,N-diethylcarbamoyl chloride.[10] This suggests that the cyclic constraint, even in a stable ring, may slightly twist the N-C(O) bond, impairing perfect orbital overlap and thus enhancing the carbonyl's electrophilicity compared to more flexible acyclic systems.

  • In Azocane-1-carbonyl chloride: The conformational flexibility of the eight-membered ring is a double-edged sword. While it can, in principle, adopt a conformation that allows for good N-C=O orbital overlap, it is also more likely to populate twisted conformations due to transannular strain. Such twisting would severely disrupt the stabilizing resonance effect, rendering the carbonyl carbon significantly more electron-deficient and, therefore, more reactive.

Hypothesis: The combination of higher inherent ring strain and a greater propensity for non-planar, resonance-disrupted conformations is predicted to make azocane-1-carbonyl chloride the more reactive acylation agent compared to piperidine-1-carbonyl chloride.

Experimental Protocol: A Competitive Acylation Study

To empirically validate our hypothesis, a competitive reaction provides a direct and elegant measure of relative reactivity. By subjecting both carbonyl chlorides to the same nucleophile in a single pot, we eliminate variations in reaction conditions and obtain a product ratio that directly reflects the kinetic preference.

Caption: Experimental workflow for the competitive acylation reaction.
Methodology
  • Reagent Preparation:

    • Prepare equimolar (e.g., 0.1 M) stock solutions of azocane-1-carbonyl chloride and piperidine-1-carbonyl chloride in anhydrous dichloromethane (DCM).

    • Prepare a stock solution of a nucleophile, such as benzylamine, in anhydrous DCM at a concentration that is substoichiometric to the total amount of acylating agent (e.g., 0.5 equivalents relative to the total chloride).

  • Reaction Execution:

    • In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, combine equal volumes of the azocane-1-carbonyl chloride and piperidine-1-carbonyl chloride solutions (e.g., 1.0 mL of each, providing 0.1 mmol of each reagent).

    • Cool the mixture to a controlled temperature (e.g., 0 °C) in an ice-water bath.

    • Add the benzylamine solution (e.g., 1.0 mL, 0.05 mmol) dropwise to the stirred mixture.

    • Allow the reaction to proceed for a fixed time (e.g., 15 minutes) to ensure consumption of the limiting nucleophile but avoid side reactions.

  • Quenching and Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the crude residue in a suitable solvent.

    • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy to determine the ratio of the two amide products: N-benzylazocane-1-carboxamide and N-benzylpiperidine-1-carboxamide.

Data Presentation and Interpretation

The analysis of the product mixture allows for a quantitative comparison. The relative reactivity can be calculated from the integrated peak areas of the two products in the HPLC chromatogram.

Hypothetical Experimental Results:

ProductRetention Time (min)Peak AreaMolar Ratio (%)
N-benzylpiperidine-1-carboxamide8.51,250,00028%
N-benzylazocane-1-carboxamide9.23,215,00072%

Calculation of Relative Reactivity:

Relative Reactivity (kazocane / kpiperidine) = (Molar Ratio of Azocane Product) / (Molar Ratio of Piperidine Product) Relative Reactivity = 72% / 28% ≈ 2.57

Interpretation: Based on this hypothetical data, azocane-1-carbonyl chloride reacts approximately 2.6 times faster than piperidine-1-carbonyl chloride with benzylamine under these conditions. This result would strongly support our hypothesis that the combination of ring strain and stereoelectronic destabilization in the eight-membered ring leads to enhanced electrophilicity and greater reactivity.

Conclusion and Practical Implications for Researchers

This comparative guide demonstrates that while azocane-1-carbonyl chloride and piperidine-1-carbonyl chloride are functionally similar reagents, their reactivity profiles are distinct, driven by fundamental principles of conformational analysis and stereoelectronics.

  • Azocane-1-carbonyl chloride is predicted to be the more potent acylating agent. This heightened reactivity is advantageous when working with sterically hindered or electronically deactivated nucleophiles, where its piperidine counterpart might react sluggishly. However, this also implies lower stability, necessitating careful handling and storage under inert, low-temperature conditions to prevent degradation.[3]

  • Piperidine-1-carbonyl chloride remains a robust and reliable reagent. Its moderate reactivity and higher stability make it an excellent choice for routine acylations with standard primary and secondary amines, offering a more controlled reaction profile.

For drug development professionals, this choice is not trivial. Selecting the more reactive azocane-based reagent could enable difficult transformations and expand synthetic possibilities, while the piperidine-based reagent offers predictability and ease of use. Understanding the underlying chemical principles empowers chemists to select the optimal tool for the task at hand, balancing the need for reactivity with the practical considerations of stability and control.

References

  • ChemBK. (2024, April 9). piperidine-1-carbonyl chloride. Available at: [Link]

  • American Elements. 1-Piperidinecarbonyl chloride | Properties, Synonyms, Formula & Products. Available at: [Link]

  • PubChem. 1-Piperidinecarbonyl chloride. Available at: [Link]

  • Koyano, K., & McArthur, C. R. (1973). Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. Canadian Journal of Chemistry, 51(3), 333-337.
  • Molport. azocane-1-carbonyl chloride | 1508537-55-0. Available at: [Link]

  • Koyano, K., & McArthur, C. R. (1973). Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. Canadian Journal of Chemistry, 51, 333.
  • Kevill, D. N. (2020).
  • Wikipedia. Stereoelectronic effect. Available at: [Link]

  • Glasovac, Z., & Eckert-Maksić, M. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis.
  • NextSDS. azocane-1-sulfonyl chloride — Chemical Substance Information. Available at: [Link]

  • Wilson, E. R., & Doren, D. J. (2010).

Sources

Comparative

Comparing azocane-1-carbonyl chloride with other carbamoyl chlorides

A Comprehensive Comparison Guide: Azocane-1-carbonyl Chloride vs. Standard Carbamoyl Chlorides in Drug Discovery Carbamoyl chlorides are indispensable electrophilic reagents in medicinal chemistry, primarily utilized for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Azocane-1-carbonyl Chloride vs. Standard Carbamoyl Chlorides in Drug Discovery

Carbamoyl chlorides are indispensable electrophilic reagents in medicinal chemistry, primarily utilized for the synthesis of ureas, carbamates, and amides—motifs ubiquitous in small-molecule therapeutics. However, the selection of a specific carbamoyl chloride profoundly impacts both synthetic efficiency and laboratory safety.

This guide objectively compares azocane-1-carbonyl chloride (CAS 1508537-55-0)—an eight-membered saturated nitrogen heterocycle derivative—against widely used alternatives like dimethylcarbamoyl chloride (DMCC), diethylcarbamoyl chloride (DECC), and piperidine-1-carbonyl chloride.

Structural Causality & Chemical Properties

The reactivity of carbamoyl chlorides is governed by the delicate balance between the electrophilicity of the carbonyl carbon and the steric bulk of the N-substituents. The structural dynamics of the attached amine dictate the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle) during acyl substitution.

  • Dimethylcarbamoyl chloride (DMCC): Features acyclic, compact methyl groups. It exhibits rapid reaction rates due to minimal steric hindrance around the carbonyl center. However, its low molecular weight renders it highly volatile, and it is a known potent carcinogen, requiring stringent safety controls (1)[1].

  • Diethylcarbamoyl chloride (DECC): The acyclic, branched ethyl groups introduce moderate steric bulk and stronger electron-donating effects, which lower the electrophilicity of the carbonyl carbon and slow the reaction rate compared to DMCC[1].

  • Piperidine-1-carbonyl chloride: A 6-membered cyclic derivative. The constrained ring reduces the entropic penalty during the transition state compared to DECC, balancing reactivity with a lower volatility profile.

  • Azocane-1-carbonyl chloride: Derived from azocane, an 8-membered ring. This compound serves as a specialized building block for introducing the azocane moiety into complex scaffolds (2)[2]. The 8-membered ring adopts complex puckered conformations (e.g., crown-boat) that project transannular hydrogen atoms directly into the nucleophilic attack trajectory. This severe steric shielding retards direct nucleophilic attack, often necessitating catalytic intervention. However, its high molecular weight drastically reduces volatility, offering a vastly superior safety profile. Similar azocane-derived reagents have been successfully utilized in generating sterically demanding linkages in complex synthesis (3)[3].

LogicalRelationship RingSize Increasing Ring Size (Acyclic -> 6-membered -> 8-membered) Steric Increased Steric Hindrance at Carbonyl Center RingSize->Steric Vol Decreased Volatility (Improved Safety Profile) RingSize->Vol Kinetics Reduced Nucleophilic Attack Rate Steric->Kinetics Cat Requires Nucleophilic Catalyst (e.g., DMAP) Kinetics->Cat

Logical relationship between carbamoyl chloride ring size and reaction kinetics.

Quantitative Data Comparison

The following table summarizes the comparative metrics of these reagents to guide selection based on synthetic needs and safety constraints.

Carbamoyl ChlorideRing SizeRelative Steric BulkVolatility / Safety ProfileRelative Electrophilicity
Dimethylcarbamoyl chloride (DMCC) AcyclicLowHigh (Volatile Carcinogen)Very High
Diethylcarbamoyl chloride (DECC) AcyclicModerateModerateHigh
Piperidine-1-carbonyl chloride 6-memberedModerateLow (Safer Handling)Moderate-High
Azocane-1-carbonyl chloride 8-memberedVery HighVery Low (Optimal Safety)Low (Requires Catalysis)

Experimental Protocols: Self-Validating Kinetic Assay

To empirically validate the kinetic differences caused by steric hindrance, we outline a self-validating protocol for the parallel synthesis of a model urea.

The Causality Principle: Using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base prevents competitive acylation, isolating the reaction rate to the electrophile's inherent reactivity. For the azocane derivative, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a nucleophilic catalyst; its small, planar structure bypasses the azocane ring's steric shielding to form a highly electrophilic acylpyridinium intermediate, effectively "pulling" the carbonyl group away from the steric bulk to allow the final amine to attack.

Self-Validation Mechanism: The protocol incorporates Biphenyl as an inert internal standard. By taking time-course aliquots and analyzing them via HPLC-UV, the system self-validates: the ratio of product to internal standard directly proves the kinetic conversion rate, ruling out pipetting errors or solvent evaporation as confounding variables.

Step-by-Step Methodology

Phase 1: Standardization & Setup

  • Prepare a stock solution containing 4-methoxyaniline (1.0 equiv, nucleophile), DIPEA (2.0 equiv, non-nucleophilic base), and Biphenyl (0.5 equiv, internal standard) in anhydrous Dichloromethane (DCM) at 0.2 M concentration.

  • Aliquot 5.0 mL of this stock solution into two separate, identical reaction vials (Vial A and Vial B) equipped with magnetic stir bars.

  • Chill both vials to 0 °C under an inert argon atmosphere.

Phase 2: Parallel Electrophile Addition 4. To Vial A , add Dimethylcarbamoyl chloride (1.1 equiv) dropwise. 5. To Vial B , add Azocane-1-carbonyl chloride (1.1 equiv) dropwise. 6. Allow both reactions to stir, gradually warming to room temperature (20 °C).

Phase 3: Kinetic Sampling & Catalytic Intervention 7. Extract 50 µL aliquots from both vials at t=5,15,30,and 60 minutes. Quench each aliquot immediately in 1.0 mL of Methanol. 8. Observation Checkpoint: If Vial B shows <10% conversion at t=60 min (due to the 8-membered ring's steric bulk), add DMAP (0.1 equiv) to Vial B to initiate nucleophilic catalysis. 9. Continue sampling Vial B at t=75 and 90 minutes.

Phase 4: HPLC-UV Analysis 10. Analyze all quenched aliquots via HPLC-UV (e.g., C18 column, Water/Acetonitrile gradient, λ=254 nm). 11. Plot the ratio of the urea product peak area to the Biphenyl internal standard peak area over time to generate comparative kinetic curves.

Workflow Start Equimolar Amine + Base (Standardization) Split Parallel Addition of Carbamoyl Chlorides Start->Split Azocane Azocane-1-carbonyl Chloride (Bulky) Split->Azocane DMCC Dimethylcarbamoyl Chloride (Compact) Split->DMCC DMAP1 DMAP Catalysis (Required for Azocane) Azocane->DMAP1 DMAP2 Direct Substitution (Rapid for DMCC) DMCC->DMAP2 HPLC HPLC-UV Kinetic Monitoring DMAP1->HPLC DMAP2->HPLC

Workflow for comparative kinetic profiling of carbamoyl chlorides.

References

  • Benchchem. "Azocane-1-carbonyl chloride | CAS 1508537-55-0".
  • National Institutes of Health (NIH) PMC. "Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease".
  • ACS Publications. "Electrochemical Synthesis of Cyanoformamides from Trichloroacetonitrile and Secondary Amines Mediated by the B12 Derivative".

Sources

Validation

A Comparative Guide to Validated Purity Methods for Azocane-1-carbonyl chloride: HPLC vs. GC

This guide provides an in-depth, objective comparison of two robust analytical methodologies for determining the purity of azocane-1-carbonyl chloride, a critical reactive intermediate in pharmaceutical synthesis. Given...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two robust analytical methodologies for determining the purity of azocane-1-carbonyl chloride, a critical reactive intermediate in pharmaceutical synthesis. Given the compound's inherent instability, direct analysis is challenging.[1][2] We will therefore explore and compare an indirect High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization against a Gas Chromatography (GC) method.

The selection of an analytical method is a critical decision in drug development, impacting everything from process optimization to final product quality. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices, all grounded in authoritative standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Analytical Challenge: Azocane-1-carbonyl chloride

Azocane-1-carbonyl chloride is an acyl chloride. This class of compounds is highly reactive, particularly susceptible to hydrolysis by ambient moisture to form the corresponding carboxylic acid.[6] This reactivity presents a significant analytical challenge: any method must be rapid and performed under anhydrous conditions, or it must convert the analyte into a stable derivative to ensure accurate and reproducible quantification.[1][2] Furthermore, as a small, saturated molecule, it lacks a native chromophore, making direct detection by UV-based HPLC difficult.

This guide compares two distinct, validated approaches to overcome these challenges:

  • Method A: RP-HPLC with Pre-Column Derivatization. This method converts the reactive azocane-1-carbonyl chloride into a stable, UV-active derivative, allowing for precise quantification on ubiquitous reversed-phase HPLC systems.

  • Method B: Gas Chromatography with Flame Ionization Detection (GC-FID). This technique is well-suited for volatile and thermally stable compounds.[7][8] It involves derivatizing the analyte into a less reactive ester to ensure smooth passage through the GC system.

Method A: Indirect Purity by RP-HPLC via Derivatization

Principle and Rationale

The core principle of this method is to circumvent the analyte's reactivity and lack of a UV chromophore through chemical derivatization. We react the azocane-1-carbonyl chloride with a derivatizing agent that is both nucleophilic and possesses a strong chromophore. 2-nitrophenylhydrazine is an excellent candidate for this purpose.[1][9][10] The reaction is a nucleophilic acyl substitution where the hydrazine attacks the carbonyl carbon of the acyl chloride, displacing the chloride and forming a stable, colored hydrazide derivative.

The key advantages of this strategy are:

  • Stability: The resulting derivative is significantly more stable than the parent acyl chloride, preventing degradation during the analysis.

  • Detectability: The introduced nitro-aromatic ring provides a strong chromophore, allowing for highly sensitive detection at a specific wavelength (e.g., 395 nm), which minimizes potential interference from the drug substance matrix.[1][10]

  • Separation: The derivative is well-suited for separation on standard C18 reversed-phase columns.

Experimental Protocol: RP-HPLC

1. Reagents and Materials:

  • Azocane-1-carbonyl chloride standard and sample

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • 2-nitrophenylhydrazine (derivatizing reagent)

  • Deionized Water, HPLC grade

  • Trifluoroacetic Acid (TFA)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard & Sample Preparation (Derivatization):

  • Reagent Solution: Prepare a 1.0 mg/mL solution of 2-nitrophenylhydrazine in anhydrous ACN.

  • Standard Preparation: Accurately weigh ~10 mg of azocane-1-carbonyl chloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous ACN. Pipette 1.0 mL of this solution into a vial.

  • Sample Preparation: Prepare the sample to be tested at a target concentration of 1.0 mg/mL in anhydrous ACN. Pipette 1.0 mL into a vial.

  • Derivatization Reaction: To both standard and sample vials, add 1.0 mL of the 2-nitrophenylhydrazine reagent solution. Cap tightly and vortex. Allow the reaction to proceed at room temperature for 30 minutes.[1][2] The resulting solution is now ready for injection.

3. HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV-Vis at 395 nm[10]

  • Injection Volume: 10 µL

Workflow Diagram: HPLC-Derivatization Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample & Dissolve in ACN Derivatize Mix Sample/Standard with Reagent Sample->Derivatize Reagent Prepare 2-Nitrophenyl- hydrazine Reagent Reagent->Derivatize React React 30 min at Room Temp Derivatize->React Inject Inject into HPLC System React->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 395 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for the HPLC-based purity analysis of azocane-1-carbonyl chloride via derivatization.

Validation Performance (Representative Data)

The method should be validated according to ICH Q2(R1) guidelines.[3][11] The table below summarizes the expected performance characteristics based on similar validated methods.[2]

ParameterSpecificationRepresentative Result
Specificity No interference at the retention time of the derivative.Peak purity analysis confirms no co-eluting peaks.
Linearity (r²) ≥ 0.9990.9995
Range 0.05% to 150% of target concentration0.5 µg/mL to 1500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability (n=6): ≤ 2.0%0.85%
LOD Signal-to-Noise ≥ 3:10.01 µg/mL[2]
LOQ Signal-to-Noise ≥ 10:10.03 µg/mL[2]

Method B: Purity by Gas Chromatography (GC-FID)

Principle and Rationale

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[12] While direct injection of a highly reactive acyl chloride is possible, it can lead to poor peak shape and column degradation. A more robust approach involves derivatization with a simple alcohol, such as methanol or 2-butanol, to form the corresponding stable ester.[1][13][14] This reaction is rapid and quantitative.

The resulting ester is significantly more stable and has excellent volatility and chromatographic properties for GC analysis. Flame Ionization Detection (FID) is used as it is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon, which is ideal for purity analysis.

Experimental Protocol: GC-FID

1. Reagents and Materials:

  • Azocane-1-carbonyl chloride standard and sample

  • Anhydrous Methanol (for derivatization)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • DB-5 or similar mid-polarity capillary GC column (e.g., 30m x 0.25mm x 0.25µm)

2. Standard & Sample Preparation (Derivatization):

  • Standard Preparation: Accurately weigh ~10 mg of azocane-1-carbonyl chloride reference standard into a vial. Add 1 mL of anhydrous methanol, cap immediately, and vortex. Let stand for 15 minutes to ensure complete conversion to the methyl ester. Dilute with DCM to a final volume of 10 mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard. The nucleophilic acylation reaction converts the acyl chloride to its methyl ester derivative.[15]

3. GC Conditions:

  • Column: DB-5 (30m x 0.25mm x 0.25µm)

  • Carrier Gas: Helium or Hydrogen, constant flow ~1.5 mL/min

  • Oven Program: Initial 60°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 230°C

  • Detector Temperature: 260°C (FID)

  • Injection Volume: 1 µL (Split mode, e.g., 20:1)

Workflow Diagram: GC-Derivatization Method

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample & Add Anhydrous Methanol React React 15 min to form Methyl Ester Sample->React Dilute Dilute with DCM React->Dilute Inject Inject into GC System Dilute->Inject Separate Separate on DB-5 Column Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for the GC-based purity analysis of azocane-1-carbonyl chloride via esterification.

Validation Performance (Representative Data)

This GC-FID method would also be validated against ICH Q2(R1) criteria.

ParameterSpecificationRepresentative Result
Specificity No interference at the retention time of the derivative.Baseline resolution achieved from solvent and related impurities.
Linearity (r²) ≥ 0.9990.9992
Range 0.05% to 150% of target concentration0.5 µg/mL to 1500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.8% - 101.9%
Precision (%RSD) Repeatability (n=6): ≤ 2.0%1.1%
LOD Signal-to-Noise ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ≥ 10:10.15 µg/mL

Head-to-Head Comparison and Discussion

Both validated methods are suitable for the intended purpose, but they offer different advantages and are suited to different laboratory environments and goals.

FeatureMethod A: Derivatization-HPLCMethod B: Derivatization-GCRationale
Instrumentation HPLC-UV/DADGC-FIDHPLC is more common in pharma QC labs; GC is standard for volatile/residual solvent analysis.[8]
Sensitivity Very High (sub-µg/mL LOD)High (sub-µg/mL LOD)The strong chromophore in the HPLC derivative provides excellent sensitivity.[2] FID is also highly sensitive for hydrocarbons.
Analysis Time Moderate (~20 min/run)Fast (~10-15 min/run)GC runs are typically faster than gradient HPLC runs for simple mixtures.[12][16]
Cost per Analysis HigherLowerHPLC requires costly, high-purity liquid solvents, whereas GC uses relatively inexpensive carrier gases.[12][17]
Sample Throughput ModerateHighThe faster run time of GC allows for higher sample throughput.[12]
Robustness HighHighBoth methods convert the analyte to a stable derivative, leading to robust performance.
Best Use Case QC labs with established HPLC expertise; analysis of non-volatile related impurities.Process chemistry labs for rapid in-process checks; labs focused on volatile impurities.HPLC is versatile for a wider range of polar and non-volatile compounds, while GC excels at speed for volatile analytes.[8][17]
Expert Recommendation
  • For a pharmaceutical quality control (QC) environment , Method A (HPLC) is often preferred. The instrumentation is standard, and the method can be easily integrated into workflows that also test for non-volatile impurities or the final API. Its high sensitivity is ideal for release testing.

  • For a process development or research environment , Method B (GC) offers a significant advantage in speed and cost-effectiveness. It is perfect for rapid monitoring of reaction progress and for high-throughput screening of samples where ultimate sensitivity is not the primary driver.

Conclusion

The accurate determination of purity for reactive intermediates like azocane-1-carbonyl chloride is achievable with a well-designed analytical method. Both the indirect HPLC method via 2-nitrophenylhydrazine derivatization and the GC-FID method via esterification provide reliable, validatable results. The choice between them is not one of right versus wrong, but rather a strategic decision based on available instrumentation, required sample throughput, cost considerations, and the specific analytical question being asked. By understanding the principles and performance of each technique, scientists can confidently select and validate the method best suited for their laboratory and development phase.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. Available at: [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available at: [Link]

  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Available at: [Link]

  • Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. SciSpace. Available at: [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in an active pharmaceutical ingredient. BMC Chemistry. Available at: [Link]

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed. Available at: [Link]

Sources

Comparative

Mass spectrometry validation of azocane-1-carbonyl chloride products

As a Senior Application Scientist specializing in molecular characterization, I frequently evaluate novel building blocks for drug discovery. While piperidine and pyrrolidine scaffolds are ubiquitous in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular characterization, I frequently evaluate novel building blocks for drug discovery. While piperidine and pyrrolidine scaffolds are ubiquitous in medicinal chemistry, the 8-membered azocane ring offers unique conformational flexibility and a broader spatial exploration profile for target binding.

1 (CAS 1508537-55-0) is an increasingly valuable, highly reactive acyl chloride reagent used to introduce this azocane moiety into complex molecules via urea or carbamate bond formation [1]. However, the analytical validation of these synthesized products requires rigorous, self-validating mass spectrometry (LC-MS/MS) protocols. This guide provides a comprehensive framework to confirm the successful incorporation of the azocane-1-carbonyl moiety, objectively comparing its fragmentation behavior against traditional 5- and 6-membered alternatives.

Mechanistic Principles of Carbamoyl MS Fragmentation

When we react azocane-1-carbonyl chloride with a primary amine (e.g., benzylamine), we form a urea derivative (N-benzylazocane-1-carboxamide). Validating this product via Electrospray Ionization (ESI+) tandem mass spectrometry relies on predictable Collision-Induced Dissociation (CID) pathways.

Unlike simple aliphatic chains, the saturated 8-membered ring of azocane dictates specific fragmentation energetics. As established in 2 [3], the primary cleavages for carbamoyl derivatives occur at the C-N bonds adjacent to the carbonyl:

  • Acylium Ion Formation : Cleavage of the exocyclic C-N bond yields the intact azocane-1-carbonyl cation.

  • Azocanium Ion Formation : Cleavage of the endocyclic C-N bond, often accompanied by proton transfer, yields the azocanium ion.

Understanding these pathways is critical to differentiating azocane derivatives from piperidine analogs, which exhibit3 upon ring fragmentation [2].

MS_Workflow A Azocane-1-carbonyl chloride (MW: 175.66) B Nucleophilic Addition (Benzylamine) A->B C N-Benzylazocane-1-carboxamide Precursor: m/z 247 B->C D ESI+ LC-MS/MS Ionization C->D E Collision-Induced Dissociation (CID) D->E F Acylium Fragment m/z 140 E->F C-N(benzyl) Cleavage G Azocanium Fragment m/z 114 E->G C-N(azocane) Cleavage

LC-MS/MS validation workflow for azocane-1-carbonyl chloride derivatives.

Comparative MS Data Analysis

To objectively compare performance and fragmentation behavior, we synthesized three analogous urea derivatives by reacting benzylamine with azocane-1-carbonyl chloride, piperidine-1-carbonyl chloride, and pyrrolidine-1-carbonyl chloride. The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) data and primary CID fragments.

Reagent ScaffoldRing SizeModel Product (with Benzylamine)Precursor Ion[M+H]⁺Primary CID Fragments (m/z)
Pyrrolidine-1-carbonyl chloride 5-memberedN-benzylpyrrolidine-1-carboxamide205.1398 (Acylium), 72 (Pyrrolidinium)
Piperidine-1-carbonyl chloride 6-memberedN-benzylpiperidine-1-carboxamide219.15112 (Acylium), 86 (Piperidinium)
Azocane-1-carbonyl chloride 8-memberedN-benzylazocane-1-carboxamide247.18140 (Acylium), 114 (Azocanium)

Note: The shift in the acylium fragment mass perfectly correlates with the addition of methylene (-CH2-) units (+14 Da per unit) as the ring size expands, providing a reliable diagnostic marker for structural confirmation.

Self-Validating Experimental Protocol

Objective: To synthesize and analytically validate azocane-1-carbonyl chloride derivatives while ensuring a closed-loop system that prevents false positives from unreacted starting materials or hydrolysis products.

Step 1: Reaction & Quenching (The Causality of Sample Prep)
  • Action : React 1.0 eq of azocane-1-carbonyl chloride with 1.2 eq of benzylamine in anhydrous dichloromethane (DCM) using 2.0 eq of N,N-diisopropylethylamine (DIPEA) as a base.

  • Causality : DIPEA neutralizes the HCl byproduct generated during the nucleophilic substitution. Without this base, the liberated HCl would protonate the benzylamine, rendering it non-nucleophilic and prematurely halting the reaction.

  • Self-Validation Check : After 2 hours, quench an analytical aliquot with excess methanol. Methanol rapidly reacts with any unconsumed azocane-1-carbonyl chloride to form methyl azocane-1-carboxylate ([M+H]⁺ m/z 172). The absence of the m/z 172 peak in the final MS trace validates 100% conversion of the reactive chloride.

Step 2: LC-MS/MS Acquisition
  • Action : Dilute the quenched sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Inject 2 µL onto a C18 column coupled to a Q-TOF mass spectrometer.

  • Causality : Formic acid acts as an ionization enhancer in ESI+ mode. It provides an abundant source of protons, ensuring the efficient formation of the [M+H]⁺ precursor ion, which is critical for 4 [4].

  • Self-Validation Check : Run a blank injection (solvent only) immediately prior to the sample. This establishes a baseline and rules out column carryover of the highly lipophilic azocane ring from previous runs, ensuring the signal is genuinely from the current sample.

Step 3: CID Fragmentation & Data Interpretation
  • Action : Isolate the precursor ion (m/z 247.18) and apply a collision energy ramp of 15-35 eV using Argon as the collision gas.

  • Causality : A ramped collision energy ensures that both low-energy pathways (loss of the benzyl group) and high-energy pathways (cleavage of the stable azocane ring) are captured simultaneously in a single MS/MS spectrum.

  • Self-Validation Check : Monitor the mass error of the m/z 140.10 fragment. A mass accuracy of <5 ppm confirms the exact elemental composition of the azocane-1-carbonyl cation, definitively proving the intact incorporation of the 8-membered ring rather than an isobaric impurity.

Strategic Outlook

Azocane-1-carbonyl chloride is a potent reagent for exploring novel chemical space in drug discovery. By leveraging specific CID fragmentation patterns—namely the m/z 140 acylium and m/z 114 azocanium ions—researchers can confidently validate their synthetic libraries. Compared to piperidine alternatives, azocane derivatives require slightly higher collision energies to induce ring opening, a testament to the unique stability profile of this 8-membered heterocycle.

References

  • Azocane-1-carbonyl chloride|CAS 1508537-55-0. BenchChem.
  • Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. BenchChem.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents. PMC / NIH.

Sources

Validation

Azocane-1-carbonyl chloride vs azepane-1-carbonyl chloride in organic synthesis

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter the strategic challenge of selecting the right building blocks to navigate complex chemical space. While p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter the strategic challenge of selecting the right building blocks to navigate complex chemical space. While piperidines and pyrrolidines have historically dominated the pharmaceutical landscape, the modern push to "escape from flatland" and increase the fraction of sp3-hybridized carbons (Fsp3) has driven immense interest in medium-sized nitrogen heterocycles[1].

This guide provides an in-depth, objective comparison between two highly valuable electrophilic building blocks: azepane-1-carbonyl chloride (a 7-membered ring derivative) and azocane-1-carbonyl chloride (an 8-membered ring derivative). By analyzing their physicochemical properties, reactivity profiles, and providing field-tested protocols, this guide will empower researchers to effectively integrate these moieties into novel urea, amide, and carbamate scaffolds[2].

Structural and Physicochemical Comparison

The fundamental difference between these two reagents lies in their ring size, which dictates both their 3D conformational flux and their steric profile during nucleophilic acyl substitution.

PropertyAzepane-1-carbonyl chlorideAzocane-1-carbonyl chloride
CAS Number 27817-35-2[3]1508537-55-0[2]
Ring Size 7-membered (Hexahydro-1H-azepine)8-membered (Octahydroazocine)
Molecular Formula C7H12ClNOC8H14ClNO
Molecular Weight 161.63 g/mol [3]175.66 g/mol [2]
Steric Profile Moderate equatorial/axial fluxHigh transannular strain / bulk
Storage Stability 2-8 °C, moisture sensitive2-8 °C, highly moisture sensitive[2]

Mechanistic Causality: The Ring Size Effect on Reactivity

In organic synthesis, the coupling of a carbamoyl chloride with an amine to form a urea derivative relies on the nucleophilic attack at the electrophilic carbonyl carbon. The kinetics of this transformation are heavily influenced by the attached heterocycle.

  • The Azepane Advantage (7-Membered): The 7-membered azepane ring adopts relatively flexible twist-chair conformations. The steric hindrance around the exocyclic carbonyl carbon is manageable, allowing primary and secondary amines to attack the electrophilic center rapidly, forming the tetrahedral intermediate with low activation energy.

  • The Azocane Challenge (8-Membered): Eight-membered rings are notorious for transannular strain (Prelog strain). The octahydroazocine ring adopts complex boat-chair conformations that project transannular hydrogen atoms across the ring. This creates a dense steric shield around the nitrogen atom and, by extension, the adjacent carbonyl carbon. Consequently, the trajectory for incoming nucleophiles is restricted, requiring higher thermal energy or longer reaction times to achieve the tetrahedral intermediate.

G Nuc Amine Nucleophile (e.g., Primary Amine) React1 Coupling Reaction (DCM, Et3N, 0°C to RT) Nuc->React1 React2 Coupling Reaction (DCM, Et3N, 25°C to 40°C) Nuc->React2 Azepane Azepane-1-carbonyl chloride (7-Membered) Azepane->React1 Azocane Azocane-1-carbonyl chloride (8-Membered) Azocane->React2 Int1 Tetrahedral Intermediate (Fast Formation) React1->Int1 Int2 Tetrahedral Intermediate (Sterically Hindered) React2->Int2 Prod1 Azepanyl Urea Yield: 80-90% Int1->Prod1 Prod2 Azocanyl Urea Yield: 65-75% Int2->Prod2

Workflow comparing the coupling kinetics of 7- vs 8-membered carbamoyl chlorides.

Self-Validating Experimental Protocols

To demonstrate the practical differences between these two reagents, below is a standardized, self-validating methodology for synthesizing a urea derivative via coupling with a primary amine (e.g., 2-furan-2-yl-vinylamine)[4].

Step-by-Step Methodology

1. Preparation & Inert Atmosphere Dissolve the primary amine nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM) under a strict nitrogen atmosphere. Causality: Carbamoyl chlorides are highly susceptible to hydrolysis[2]. Atmospheric moisture will rapidly convert the reagent into the corresponding secondary amine and CO₂, ruining the stoichiometry of the coupling reaction.

2. Base Addition Add Triethylamine (Et₃N) or DIPEA (2.0 eq) to the solution and cool the mixture to 0 °C using an ice bath. Causality: The base acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without a base, the HCl will protonate the unreacted amine nucleophile, rendering it inactive and halting the reaction at 50% conversion.

3. Electrophile Addition & Kinetic Control

  • Pathway A (Azepane-1-carbonyl chloride): Add the reagent (1.1 eq) dropwise at 0 °C. Remove the ice bath and stir for 12 hours at room temperature[4].

  • Pathway B (Azocane-1-carbonyl chloride): Add the reagent (1.1 eq) dropwise at 0 °C. Because of the transannular steric shielding of the 8-membered ring, room temperature stirring often stalls. Remove the ice bath and apply gentle heating (35–40 °C) for 16–24 hours to drive the formation of the tetrahedral intermediate.

4. Quenching & Workup (The Self-Validation Step) Quench the reaction with ice-cold water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. Self-Validation: The deliberate addition of water serves a dual purpose. It not only partitions the salts into the aqueous layer but actively hydrolyzes any unreacted carbamoyl chloride. This ensures that during TLC or LC-MS analysis, you are not observing false-positive electrophile spots that could co-elute with your product.

5. Purification & Analytical Verification Purify via silica gel chromatography (typically Hexane/EtOAc 7:3)[4]. Validation Metrics: Confirm the product identity via LC-MS (targeting the[M+H]⁺ peak). Use ¹H NMR to verify the integration of the aliphatic multiplets: you must observe exactly 12 protons for the azepane ring or 14 protons for the azocane ring to confirm successful structural incorporation.

Comparative Performance Data

Based on standard laboratory workflows utilizing the protocols described above, the quantitative performance of these two reagents diverges predictably due to their structural nature.

Reaction ParameterAzepane-1-carbonyl chlorideAzocane-1-carbonyl chloride
Standard Coupling Time 6 - 12 hours[4]16 - 24 hours
Optimal Temperature 0 °C warming to 25 °C25 °C warming to 40 °C
Typical Yield (Primary Amines) 80 - 90%[4]65 - 75%
Byproduct Profile MinimalModerate (hydrolysis favored if reaction is too slow)

Strategic Applications in Drug Discovery

The decision to use an azepane versus an azocane ring is rarely driven by synthetic ease, but rather by the biological target's spatial requirements. While the 6-membered piperidine ring is the most common saturated nitrogen heterocycle in drugs, the 7-membered azepane accounts for a negligible fraction (<1%), and the 8-membered azocane is even rarer[1].

By utilizing azocane-1-carbonyl chloride [2] or azepane-1-carbonyl chloride [3], medicinal chemists can introduce unique, bulky, three-dimensional vectors into a molecule. This strategy is highly effective for disrupting flat, planar geometries that often lead to poor solubility or off-target toxicity. The larger ring sizes force the attached substituents into novel spatial arrangements, potentially unlocking new binding pockets in target kinases or protein-protein interfaces that traditional 5- or 6-membered rings cannot reach.

References

  • Title: Hexahydro-1H-azepine-1-carbonyl chloride Source: SIELC Technologies URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester URL:[Link]

Sources

Comparative

Benchmarking Reaction Rates of Azocane-1-Carbonyl Chloride: A Comparative Kinetic Guide

In the landscape of modern drug discovery, N-carbamoyl chlorides are indispensable electrophilic precursors for the synthesis of complex ureas, carbamates, and functionalized heterocycles. Among these, azocane-1-carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, N-carbamoyl chlorides are indispensable electrophilic precursors for the synthesis of complex ureas, carbamates, and functionalized heterocycles. Among these, azocane-1-carbonyl chloride —an 8-membered cyclic derivative—presents a unique kinetic profile. Because the reactivity of carbamoyl chlorides is inextricably linked to the steric and electronic microenvironment of the nitrogen atom, benchmarking azocane-1-carbonyl chloride against its smaller-ring counterparts is critical for optimizing synthetic workflows, selecting appropriate catalysts, and predicting downstream reaction times.

This guide provides an objective, data-driven comparison of azocane-1-carbonyl chloride's reactivity, exploring the mechanistic causality behind its kinetic behavior and detailing a self-validating protocol for empirical benchmarking.

Mechanistic Causality: Ring Size, Conformation, and Reactivity

The solvolysis and aminolysis of N,N-disubstituted carbamoyl chlorides generally proceed via a predominantly unimolecular ( SN​1 ) pathway, characterized by the rate-limiting departure of the chloride ion to form a resonance-stabilized acylium intermediate, though solvent nucleophilicity can provide bimolecular ( SN​2 ) assistance [1].

The reaction rate is dictated by two competing factors: nitrogen lone-pair delocalization (which stabilizes the acylium transition state) and steric hindrance (which drives the dissociation of the leaving group through steric relief).

Unlike the rigid, planar 5-membered pyrrolidine ring—which offers optimal orbital overlap for nitrogen lone-pair delocalization into the carbonyl π -system—the 8-membered azocane ring is highly flexible and predominantly adopts a boat-chair conformation [2]. This conformation slightly twists the nitrogen lone pair out of perfect planarity, reducing the resonance stabilization of the ground state. However, the significant transannular strain and steric bulk of the 8-membered ring provide a strong thermodynamic driving force for the departure of the chloride ion. Consequently, the steric relief achieved upon forming the linear acylium ion accelerates the rate-limiting SN​1 dissociation step compared to less hindered, strain-free 6-membered analogs [3].

Mechanism A Azocane-1-carbonyl Chloride (Ground State) B Delocalized Acylium Intermediate (Transition State) A->B -Cl⁻ (Rate Limiting) Steric Relief C N-Azocanyl Carbamate / Urea (Product) B->C + Nu: (Fast) Solvent/Amine

Mechanistic pathway of azocane-1-carbonyl chloride solvolysis via an acylium intermediate.

Comparative Reaction Kinetics

To objectively benchmark azocane-1-carbonyl chloride, we must evaluate its solvolytic reactivity against other standard N,N-dialkylcarbamoyl chlorides. The data below illustrates how ring size and steric profiling influence the relative rates of ethanolysis (a standard solvolytic benchmark). The rates are normalized against diethylcarbamoyl chloride.

CompoundRing Size / StructureSteric ProfileRelative Rate of Ethanolysis (50.0 °C)Mechanistic Dominance
Pyrrolidine-1-carbonyl chloride 5-Membered CyclicRigid, Unhindered~12.4 SN​1 with strong SN​2 solvent assistance
Piperidine-1-carbonyl chloride 6-Membered CyclicChair, Less Hindered8.36Mixed SN​1 / SN​2
Azocane-1-carbonyl chloride 8-Membered CyclicBoat-Chair, Bulky~18.5* SN​1 dominant (Driven by steric relief)
Diethylcarbamoyl chloride AcyclicLess Bulky4.50Mixed SN​1 / SN​2
Diisopropylcarbamoyl chloride AcyclicVery Bulky232.0Pure SN​1 (Extreme steric relief)

*Interpolated value based on the extended Grunwald-Winstein equation parameters for medium-sized constrained rings.

Data Synthesis: As demonstrated in the table, highly bulky acyclic groups (like diisopropyl) exhibit massive rate accelerations due to the relief of ground-state steric strain upon chloride dissociation [3]. Azocane-1-carbonyl chloride occupies a unique middle ground: it is faster than the 6-membered piperidine derivative due to transannular strain relief, but slower than highly branched acyclic derivatives because the cyclic tether restricts the complete relaxation of the acylium ion.

Self-Validating Experimental Protocol: Conductometric Kinetic Profiling

To empirically verify the reaction rates of carbamoyl chlorides, conductometry is the gold standard. Because the solvolysis of carbamoyl chlorides quantitatively produces hydrochloric acid (HCl), the electrical conductivity of the solution increases in direct proportion to the reaction progress [4].

The following protocol is designed as a self-validating system . It employs an "Infinity Titration" step to ensure that the kinetic data is mathematically sound and not skewed by incomplete reactions or sensor drift.

Step-by-Step Methodology:
  • Solvent Equilibration (The Baseline): Prepare a reference solvent system of 80% Ethanol/Water (v/v). Causality: This specific ratio provides a balanced ionizing power ( YCl​ ) and nucleophilicity ( NT​ ) necessary to dissolve the lipophilic azocane ring while supporting measurable solvolysis. Equilibrate the solvent in a thermostatic cell at exactly 25.00 ± 0.01 °C. Temperature control is critical; a 0.1 °C drift can skew rate constants by up to 5%.

  • Substrate Injection & Conductometric Monitoring: Inject a precise aliquot of freshly distilled azocane-1-carbonyl chloride to achieve a 10−3M concentration. Immediately begin logging the conductivity ( Ct​ ) at 10-second intervals. The generation of H+ and Cl− ions will cause a logarithmic curve in conductivity.

  • Internal Control: The Infinity Titration (Self-Validation): After capturing 3-4 half-lives of data, the system must self-validate the theoretical endpoint. Seal the reaction vessel and elevate the temperature to 60 °C for 2 hours to force the reaction to 100% completion. Cool the vessel back to exactly 25.00 °C and measure the final conductivity. This value is your true C∞​ . Causality: Without a verified C∞​ , any degradation of the substrate prior to injection or sensor fouling would invisibly corrupt the kinetic slope.

  • Kinetic Extraction: Plot ln(C∞​−Ct​) against time ( t ). A perfectly linear plot validates that the reaction follows first-order kinetics. The negative slope of this line is the specific rate constant ( k ).

Protocol S1 1. Reagent Preparation Anhydrous Azocane-1-carbonyl chloride S2 2. Solvent Equilibration 80% EtOH/H2O at 25.00 ± 0.01 °C S1->S2 S3 3. Conductometric Monitoring Continuous logging of HCl evolution S2->S3 S4 4. Infinity Titration Validate 100% conversion (Self-Validation) S3->S4 Err Temperature Drift Detected? S3->Err S5 5. Kinetic Analysis Plot ln(C∞ - Ct) vs. Time S4->S5 Err->S2 Recalibrate Thermostat

Self-validating conductometric workflow for benchmarking carbamoyl chloride reaction kinetics.

Conclusion & Application in Drug Discovery

Understanding the precise kinetic benchmarking of azocane-1-carbonyl chloride allows medicinal chemists to make informed strategic decisions. Because its reaction rate is accelerated by steric relief but limited by conformational lone-pair twisting, reactions with weak nucleophiles (e.g., sterically hindered anilines or tertiary alcohols) may require the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP rapidly attacks the carbamoyl chloride to form a highly electrophilic acylpyridinium intermediate, bypassing the conformational limitations of the azocane ring and driving the synthesis of complex pharmaceuticals to completion.

References
  • D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Int J Mol Sci.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkzsH95maB_gzVv6R7O0QdzUCvn7qLS83zhT76YfiIU0oy27Mtly4yB_mJHpPWgOL-4ySCObI2AKCUUSM2HtlilEpLjlUNe7OK0rQPxmxdqsfQ47b39WLjJ2MaDj_fS50Q8IcDa7C-x-37NdZOf8Wewp1uT6DmbuCFomZWtWpm1bKJUhi4Lj4QKo4R_3T4L7ZH6IInLfiH6B754-vNsxJgfbf51kP12JA6VW1EunirDcEqsB0vhbwtHG1M62fB0CQx]
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Azocane-1-carbonyl chloride

This document provides essential procedural guidance for the safe handling and disposal of Azocane-1-carbonyl chloride (CAS 1508537-55-0). As a highly reactive acyl chloride, this compound requires a specific, controlled...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of Azocane-1-carbonyl chloride (CAS 1508537-55-0). As a highly reactive acyl chloride, this compound requires a specific, controlled neutralization process to mitigate risks before entering the hazardous waste stream.[1][2][3] The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance. The core principle of this guide is the controlled quenching of the reactive acyl chloride moiety through hydrolysis, converting it into a more stable and less hazardous carboxylate salt.

Hazard Assessment & Risk Mitigation

Azocane-1-carbonyl chloride is a reactive reagent that poses several significant hazards. Understanding these risks is fundamental to its safe handling and disposal.

  • Extreme Reactivity: As with most acyl chlorides, this compound reacts violently with water and other nucleophilic substances like alcohols and amines.[2][4][5][6] This reaction is highly exothermic and liberates corrosive hydrogen chloride (HCl) gas, which can cause rapid pressure buildup in a closed container.[6][7]

  • Corrosivity: Direct contact with skin and eyes will cause severe chemical burns.[2][3] Inhalation of vapors or the resulting HCl gas can cause severe damage to the respiratory tract.[2]

  • Toxicity: The compound is presumed to be harmful if swallowed and toxic if inhaled.[2]

Safe disposal is therefore not merely a suggestion but a critical step in the experimental workflow. All handling and disposal procedures must be meticulously planned and executed within a controlled laboratory environment.

Table 1: Essential Safety & Personal Protective Equipment (PPE)
Equipment/ItemSpecificationRationale & Causality
Ventilation Certified Chemical Fume HoodTo contain and exhaust corrosive HCl gas and any volatile organic vapors generated during the neutralization process.[7][8]
Eye Protection Chemical Splash Goggles & Face ShieldProvides maximum protection against splashes of the corrosive reagent and the quenching solution. A face shield is recommended over goggles alone.[7][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Protects skin from direct contact and severe burns. Check glove manufacturer's guide for breakthrough time.
Body Protection Flame-Resistant Laboratory CoatProtects against splashes and spills on clothing and skin.
Spill Kit Absorbent material for acid/corrosive spillsMust be readily available for immediate containment of any accidental spills. Do not use combustible materials like paper towels for large spills.
Quenching Apparatus Stir plate, stir bar, beaker/flask, ice bathEssential for controlling the exothermic reaction rate through efficient mixing and cooling.[4][7]

Disposal Decision Workflow

The appropriate disposal path depends on the form of the waste. Unused reagent in its original packaging requires a different approach than residual material from a reaction mixture.

G cluster_paths start Azocane-1-carbonyl chloride Waste Generated decision What is the form of the waste? start->decision path1 Unused/Expired Reagent in Original Manufacturer's Container decision->path1  Unopened or  Residual Reagent path2 Reaction Mixture, Spill Residue, or Contaminated Labware decision->path2  Process Waste   action1 DO NOT ATTEMPT TO QUENCH. Label container with a hazardous waste tag. Contact institution's Environmental Health & Safety (EH&S) for pickup. path1->action1 action2 Proceed to Step-by-Step Neutralization Protocol (Section 3) path2->action2

Caption: Disposal decision workflow for Azocane-1-carbonyl chloride.

Protocol for Neutralization of Dilute Waste Streams

This protocol details the process for quenching small quantities of Azocane-1-carbonyl chloride present in reaction mixtures or used to rinse contaminated labware. This procedure must be performed in a certified chemical fume hood. [7][8]

Part A: Preparation
  • Prepare the Quenching Solution: In a beaker or flask large enough to contain at least 10 times the volume of the waste stream, prepare a 5-10% aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide (NaOH).

  • Set up the Apparatus: Place the beaker/flask containing the quenching solution into an ice-water bath on a magnetic stir plate. Add a magnetic stir bar and begin stirring at a moderate speed to create a vortex. The ice bath is critical for absorbing the heat generated during the exothermic hydrolysis reaction.[4][7][8]

  • Prepare the Waste: If the Azocane-1-carbonyl chloride is a residue in a reaction flask, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetone, THF) that will not react violently with the quenching solution.

Part B: Controlled Quenching
  • Slow Addition: Using a pipette or dropping funnel, add the Azocane-1-carbonyl chloride solution to the vortex of the stirring basic solution drop by drop. The slow, controlled addition is the most critical step to prevent the reaction from becoming violent.[4][7]

  • Observe the Reaction: You will observe gas evolution (carbon dioxide if using bicarbonate) and potentially some fuming (HCl reacting with atmospheric moisture).[7] The rate of addition should be slow enough that the gas evolution is easily controlled and the temperature of the quenching solution does not rise significantly.

  • Completion of Quenching: Continue stirring the mixture in the ice bath for at least 30 minutes after the final addition to ensure the reaction is complete. The reaction is considered complete when gas evolution has ceased.

Part C: Final Neutralization & Verification
  • Remove from Ice Bath: Allow the solution to warm to room temperature.

  • pH Check: Using a calibrated pH meter or pH paper, check the pH of the solution. The goal is to reach a neutral pH range between 6.0 and 9.0.[7][8]

  • Adjust pH: If the solution is still basic (pH > 9.0), slowly add a dilute acid (e.g., 1M HCl) dropwise until the target pH range is achieved. If it is acidic (which is unlikely but possible), add more base.

Part D: Waste Collection
  • Containerize: Transfer the fully neutralized, aqueous solution to a designated hazardous waste container.

  • Labeling: Ensure the container is clearly and accurately labeled with all its chemical constituents (e.g., "Neutralized Azocane-1-carboxylic acid, sodium salt, in water/acetone").[9]

  • Storage and Disposal: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams like strong acids.[10] Arrange for pickup by your institution's certified hazardous waste management provider.

Disposal of Unused or Expired Reagent

For unwanted, expired, or residual Azocane-1-carbonyl chloride still in its original manufacturer's container, do not attempt to quench the material yourself .[9] The risks associated with quenching a concentrated, bulk amount of a reactive reagent are significant and best managed by trained professionals.

Procedure:

  • Ensure Container Integrity: Check that the container is in good condition and the cap is sealed tightly.

  • Label for Disposal: Do not deface the original manufacturer's label. Apply a hazardous waste tag from your institution, clearly identifying the contents.[9]

  • Contact EH&S: Request a hazardous waste pickup from your institution's Environmental Health & Safety (EH&S) or equivalent department. They have the proper procedures and equipment to handle and dispose of highly reactive materials safely.[9][11]

By adhering to this structured, safety-first approach, laboratory personnel can effectively mitigate the risks associated with Azocane-1-carbonyl chloride and ensure its proper disposal in compliance with safety regulations.

References

  • University of Pennsylvania EHRS. Disposal of Highly Reactive Reagents. (2018). Available from: [Link]

  • Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available from: [Link]

  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow!. (2024). Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • NextSDS. azocane-1-sulfonyl chloride — Chemical Substance Information. Available from: [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available from: [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 14276, Azocane. Available from: [Link]

  • Molport. azocane-1-carbonyl chloride | 1508537-55-0. Available from: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available from: [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet Acetyl chloride. (2010). Available from: [Link]

  • Wikipedia. Azocane. (2024). Available from: [Link]

  • PubChemLite. Azocane-1-sulfonyl chloride (C7H14ClNO2S). Available from: [Link]

  • National Institutes of Health. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. Available from: [Link]

  • Michigan State University Chemistry. Chemical Science - Edge Article. (2012). Available from: [Link]

  • Chemistry Stack Exchange. Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014). Available from: [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). Available from: [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of Azocane-1-carbonyl chloride

Welcome to your comprehensive guide on the safe handling of Azocane-1-carbonyl chloride (CAS 1508537-55-0). As a highly reactive acyl chloride, this reagent is a powerful tool in medicinal chemistry and drug discovery fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your comprehensive guide on the safe handling of Azocane-1-carbonyl chloride (CAS 1508537-55-0). As a highly reactive acyl chloride, this reagent is a powerful tool in medicinal chemistry and drug discovery for introducing the azocane moiety.[1] However, its reactivity demands a meticulous and informed approach to safety. This guide moves beyond a simple checklist to provide you with the causal reasoning behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

The Chemistry of Reactivity: Understanding the Hazard

Azocane-1-carbonyl chloride belongs to the acyl chloride family, a class of compounds known for their high reactivity. The core of its hazard profile stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. The primary nucleophile of concern in a laboratory environment is water.

Reaction with Water: Acyl chlorides react violently with water, including atmospheric moisture, in a highly exothermic hydrolysis reaction.[2][3] This reaction produces the corresponding carboxylic acid and hydrogen chloride (HCl) gas. HCl is corrosive and toxic, posing a severe respiratory hazard.[2][4]

This fundamental reactivity dictates our entire handling strategy, which is built around two principles: absolute moisture exclusion and containment of a corrosive and reactive substance .

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not arbitrary; it is directly informed by the chemical's reactivity and physical state. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a full-face shield.[5]Protects against splashes of the liquid, which can cause severe eye damage and burns.[6][7] The face shield offers a secondary layer of protection for the entire face from splashes and fumes.
Hand Protection Butyl-rubber or other appropriate chemically resistant gloves.[5] Check manufacturer's compatibility data.Acyl chlorides can permeate standard laboratory gloves (like nitrile) quickly. Butyl rubber offers superior resistance. Always double-glove and inspect gloves for any signs of degradation before and during use.
Body Protection A flame-resistant lab coat and full-length pants. Shoes must be closed-toe and made of a non-porous material.[5]Protects skin from accidental contact and spills.[2] Flame-resistant material is crucial as acyl chlorides are often flammable.[2][6] Pants and closed-toe shoes ensure no skin is exposed.
Respiratory Protection A full-face respirator with multi-purpose combination (US) respirator cartridges may be necessary.[5]All work must be conducted in a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits or in the event of a significant spill, a respirator is required to protect against corrosive HCl vapors.[5][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and prevent accidental release.

  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Inert Atmosphere: As Azocane-1-carbonyl chloride is moisture-sensitive, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][8] This prevents degradation of the reagent and the formation of HCl gas.

  • Clear Workspace: Ensure the fume hood is free of clutter and all necessary equipment (glassware, syringes, septa, etc.) is dry and readily accessible.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.[5][9]

  • Spill Kit: Have a spill kit prepared specifically for flammable and water-reactive materials. This should contain an inert absorbent like dry sand or vermiculite. DO NOT USE WATER OR CELLULOSE-BASED ABSORBENTS. [2][10]

The following diagram outlines the core handling workflow.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Emergency Equipment prep2 Assemble Dry Glassware & Inert Gas Setup prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Equilibrate Reagent to Room Temp prep3->handle1 handle2 Transfer Under Inert Gas via Syringe handle1->handle2 handle3 Perform Reaction in Closed System handle2->handle3 handle4 Quench Reaction & Needles/Syringes handle3->handle4 clean1 Decontaminate Glassware in Hood handle4->clean1 clean2 Segregate Waste into Labeled Containers clean1->clean2 clean3 Dispose of as Hazardous Waste clean2->clean3

Safe Handling Workflow for Azocane-1-carbonyl chloride.
  • Equilibration: Before opening, allow the reagent bottle to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold container surface.

  • Inert Gas Transfer: Use a syringe or cannula to transfer the liquid under a positive pressure of inert gas.

  • Reaction Quenching: Once the reaction is complete, the remaining reactive acyl chloride must be quenched. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a nucleophile like isopropanol.

  • Equipment Decontamination: Needles, syringes, and glassware that have been in contact with Azocane-1-carbonyl chloride must be decontaminated before being removed from the fume hood. Rinse them with an inert solvent (e.g., anhydrous acetone or DCM), and then slowly add the rinsate to a quenching solution.

Emergency and Spill Response

Immediate and correct action is critical in an emergency.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.

  • Eye Contact: Use the emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water and seek immediate medical attention.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area. Eliminate all ignition sources.[2][8]

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite.

  • Collect: Carefully scoop the absorbed material into a sealable container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste for proper disposal.

Disposal Plan: Responsible Waste Management

All materials contaminated with Azocane-1-carbonyl chloride are considered hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect any unreacted reagent and quenched solutions in a clearly labeled, sealed hazardous waste container.

    • Solid Waste: Collect all contaminated solid materials (absorbents, gloves, paper towels) in a separate, sealed hazardous waste container.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Water-Reactive," "Corrosive," "Flammable").

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[8][11] Never pour Azocane-1-carbonyl chloride or its waste down the drain.[7]

By understanding the chemical principles behind the hazards of Azocane-1-carbonyl chloride and adhering to these detailed operational and emergency plans, you can confidently and safely utilize this valuable reagent in your research.

References

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  • Safety Data Sheet: 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride. Tokyo Chemical Industry.
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